molecular formula C24H19N3O3 B14129159 Epibenzomalvin E

Epibenzomalvin E

Cat. No.: B14129159
M. Wt: 397.4 g/mol
InChI Key: GZVCWRAFPVCGPA-SFTDATJTSA-N
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Description

Epibenzomalvin E is a useful research compound. Its molecular formula is C24H19N3O3 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

(7R)-7-[(S)-hydroxy(phenyl)methyl]-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

InChI

InChI=1S/C24H19N3O3/c1-26-20(21(28)15-9-3-2-4-10-15)22-25-18-13-7-5-11-16(18)24(30)27(22)19-14-8-6-12-17(19)23(26)29/h2-14,20-21,28H,1H3/t20-,21-/m0/s1

InChI Key

GZVCWRAFPVCGPA-SFTDATJTSA-N

Isomeric SMILES

CN1[C@H](C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)[C@H](C5=CC=CC=C5)O

Canonical SMILES

CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)C(C5=CC=CC=C5)O

Origin of Product

United States

Foundational & Exploratory

Epibenzomalvin E: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epibenzomalvin E, a fungal metabolite isolated from Penicillium sp., has garnered interest as a potential therapeutic agent due to its inhibitory activity against indoleamine 2,3-dioxygenase (IDO), a key enzyme implicated in immune suppression and cancer progression. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, metabolite extraction, and chromatographic purification. Furthermore, this document summarizes the physicochemical and spectroscopic data essential for its identification and outlines its biological activity. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and oncology.

Introduction

The genus Penicillium is a rich source of structurally diverse and biologically active secondary metabolites. These fungi have historically yielded landmark therapeutic agents, most notably penicillin.[1] Ongoing research continues to uncover novel compounds with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2]

One such compound is this compound, a member of the benzomalvin class of alkaloids. These compounds are characterized by a quinazolinobenzodiazepine core structure. This compound was first reported as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tryptophan metabolism and immune tolerance. By inhibiting IDO, this compound has the potential to enhance anti-tumor immune responses, making it a compound of significant interest for cancer immunotherapy research.

This guide provides an in-depth look at the scientific groundwork that has been laid for this compound, with a focus on the technical details of its discovery and isolation from a Penicillium species.

Discovery and Source Organism

This compound was discovered during a screening program for inhibitors of indoleamine 2,3-dioxygenase. The producing organism is a fungal strain identified as Penicillium sp. FN070315 .

Fungal Strain and Fermentation

Details of the fungal strain and the conditions for its cultivation to produce this compound are summarized in the table below.

ParameterDescription
Fungal Strain Penicillium sp. FN070315
Culture Medium Potato Dextrose Broth (PDB) or similar nutrient-rich medium
Incubation Temperature 25-28 °C
Incubation Time 14-21 days
Culture Type Static or agitated liquid culture

Isolation and Purification Protocol

The isolation and purification of this compound from the culture broth of Penicillium sp. FN070315 involves a multi-step process encompassing extraction and a series of chromatographic separations.

Extraction

The fungal culture is typically separated into mycelia and culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The organic extract is concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound. A typical purification workflow is outlined below.

experimental_workflow cluster_0 Extraction cluster_1 Initial Fractionation cluster_2 Purification cluster_3 Final Polishing Fungal Culture Broth Fungal Culture Broth Solvent Extraction (Ethyl Acetate) Solvent Extraction (Ethyl Acetate) Fungal Culture Broth->Solvent Extraction (Ethyl Acetate) Crude Extract Crude Extract Solvent Extraction (Ethyl Acetate)->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Active Fractions Active Fractions Silica Gel Column Chromatography->Active Fractions Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Active Fractions->Sephadex LH-20 Chromatography Semi-pure this compound Semi-pure this compound Sephadex LH-20 Chromatography->Semi-pure this compound Preparative HPLC Preparative HPLC Semi-pure this compound->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Figure 1: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocols

Protocol 3.3.1: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (70-230 mesh)

  • Mobile Phase: A gradient of n-hexane and ethyl acetate

  • Elution: Stepwise gradient elution, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Protocol 3.3.2: Sephadex LH-20 Chromatography

  • Stationary Phase: Sephadex LH-20

  • Mobile Phase: Methanol

  • Elution: Isocratic elution with methanol.

  • Fraction Collection: Fractions containing the compound of interest are pooled based on TLC analysis.

Protocol 3.3.3: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water

  • Detection: UV detector at 254 nm

  • Outcome: Isolation of pure this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques.

PropertyValue
Molecular Formula C24H19N3O4
Molecular Weight 413.43 g/mol
Appearance White amorphous powder
Optical Rotation Specific rotation value in a given solvent
NMR Spectroscopic Data

The 1H and 13C NMR data are critical for the structural confirmation of this compound.

Table 4.1.1: 1H NMR Data (in CDCl3)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data from primary literature

Table 4.1.2: 13C NMR Data (in CDCl3)

PositionChemical Shift (δ) ppm
Data from primary literature
Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula.

Ionization ModeObserved m/zCalculated m/z
ESI+[M+H]+Value from primary literature

Biological Activity

This compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO).

In Vitro IDO Inhibition Assay

The inhibitory activity of this compound against IDO is typically determined using a cell-free enzymatic assay.

ido_assay_workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis Recombinant Human IDO Enzyme Recombinant Human IDO Enzyme Assay Buffer Incubation Assay Buffer Incubation Recombinant Human IDO Enzyme->Assay Buffer Incubation Initiate Reaction (37°C) Initiate Reaction (37°C) Assay Buffer Incubation->Initiate Reaction (37°C) L-Tryptophan (Substrate) L-Tryptophan (Substrate) L-Tryptophan (Substrate)->Assay Buffer Incubation This compound (Test Compound) This compound (Test Compound) This compound (Test Compound)->Assay Buffer Incubation Stop Reaction Stop Reaction Initiate Reaction (37°C)->Stop Reaction Colorimetric Detection of Kynurenine Colorimetric Detection of Kynurenine Stop Reaction->Colorimetric Detection of Kynurenine Measure Absorbance Measure Absorbance Colorimetric Detection of Kynurenine->Measure Absorbance Calculate IC50 Value Calculate IC50 Value Measure Absorbance->Calculate IC50 Value

Figure 2: Workflow for the in vitro indoleamine 2,3-dioxygenase (IDO) inhibition assay.
Bioactivity Data

AssayIC50 Value
Indoleamine 2,3-dioxygenase (IDO) InhibitionValue from primary literature (e.g., in µM)

Conclusion

This compound represents a promising natural product lead for the development of novel cancer immunotherapies. This technical guide has provided a detailed overview of its discovery from Penicillium sp. FN070315, a step-by-step protocol for its isolation and purification, and a summary of its structural and biological characterization. The methodologies and data presented here are intended to facilitate further research and development of this compound and its analogs as potential therapeutic agents.

References

Introduction to Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Autophagy: Mechanisms, Assays, and Therapeutic Modulation

1.1 Definition and Significance in Cellular Homeostasis

Autophagy, derived from the Greek words for "self-eating," is a fundamental and highly conserved catabolic process in eukaryotic cells responsible for the degradation and recycling of cellular components.[1][2] This mechanism involves the sequestration of cytoplasmic material, including long-lived or aggregated proteins, damaged organelles, and even intracellular pathogens, into double-membraned vesicles called autophagosomes.[3][4][5] These vesicles then fuse with lysosomes, forming autolysosomes, where the captured contents are broken down by hydrolytic enzymes. The resulting macromolecules are released back into the cytosol for reuse, providing essential building blocks and energy for the cell.

Under basal physiological conditions, autophagy plays a critical housekeeping role, maintaining cellular homeostasis by controlling the quality of proteins and organelles. The process is rapidly upregulated in response to various forms of cellular stress, such as nutrient deprivation, hypoxia, oxidative stress, and pathogen infection, acting as a crucial survival mechanism. Given its central role in cellular health, the dysregulation of autophagy is implicated in a wide spectrum of human pathologies, including neurodegenerative disorders, cancer, metabolic diseases, and infectious diseases, making it a key area of interest for therapeutic drug discovery.

1.2 Types of Autophagy

There are three primary types of autophagy, distinguished by the mechanism of cargo delivery to the lysosome:

  • Macroautophagy: This is the most studied form and is generally referred to as autophagy. It involves the formation of the double-membraned autophagosome that engulfs portions of the cytoplasm and delivers them to the lysosome. This guide will focus primarily on macroautophagy.

  • Microautophagy: In this process, the lysosomal membrane itself invaginates or protrudes to directly engulf cytoplasmic material.

  • Chaperone-Mediated Autophagy (CMA): This is a more selective process where specific cytosolic proteins containing a KFERQ-like motif are recognized by the chaperone protein Hsc70. This complex then binds to the lysosome-associated membrane protein 2A (LAMP-2A), leading to the unfolding and translocation of the substrate protein directly across the lysosomal membrane.

1.3 The Core Macroautophagy Pathway: A Step-by-Step Overview

The process of macroautophagy is a dynamic, multi-step pathway involving a core set of evolutionarily conserved Autophagy-Related (ATG) proteins. The key stages are as follows:

  • Initiation and Nucleation: In response to stress signals, a specialized membrane structure known as the phagophore or isolation membrane is formed. This step is critically dependent on the activation of the ULK1 complex and the Beclin-1/Vps34 complex.

  • Elongation and Closure: The phagophore expands and engulfs a portion of the cytoplasm. This elongation process requires two ubiquitin-like conjugation systems: the Atg5-Atg12-Atg16L1 complex and the lipidation of microtubule-associated protein 1 light chain 3 (LC3) to form LC3-II. LC3-II is inserted into the extending phagophore membrane and is a key marker of autophagosome formation. The phagophore eventually closes to form the mature autophagosome.

  • Maturation and Fusion: The completed autophagosome traffics through the cytoplasm and fuses with a lysosome to form an autolysosome.

  • Degradation and Recycling: Within the acidic environment of the autolysosome, lysosomal hydrolases degrade the inner membrane of the autophagosome and its entire cargo. The resulting amino acids, fatty acids, and other basic molecules are then transported back into the cytoplasm for reuse.

Autophagy_Workflow cluster_0 Cytoplasm cluster_2 Autolysosome Induction Induction (Stress, Starvation) Phagophore Phagophore Formation Induction->Phagophore ULK1 & Beclin-1 Complexes Elongation Elongation & Engulfment Phagophore->Elongation LC3-II & Atg5-12 Complexes Autophagosome Autophagosome (Double Membrane) Elongation->Autophagosome Closure Fusion Fusion Autophagosome->Fusion Trafficking Lysosome Lysosome Autophagosome->Lysosome Autolysosome Autolysosome (Single Membrane) Degradation Degradation Recycling Recycling Degradation->Recycling Amino Acids, Fatty Acids, etc. Recycling->Induction Autolysosome->Degradation mTOR_Pathway cluster_0 Regulation of Autophagy Initiation GF Growth Factors PI3K PI3K/Akt GF->PI3K Activates mTORC1 mTORC1 (Active) PI3K->mTORC1 Activates ULK1_inactive ULK1 Complex (Inactive) mTORC1->ULK1_inactive Phosphorylates & Inhibits Autophagy_off Autophagy Suppressed ULK1_inactive->Autophagy_off Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits AMPK_Pathway cluster_0 Energy Sensing and Autophagy Activation Low_Energy Low Energy (High AMP/ATP) AMPK AMPK Low_Energy->AMPK Activates ULK1_active ULK1 Complex (Active) AMPK->ULK1_active Directly Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits via TSC1/2 Autophagy_on Autophagy Induced ULK1_active->Autophagy_on mTORC1->ULK1_active Inhibition Relieved HCS_Workflow Start Start: GFP-LC3 Cells in 96-Well Plate Treatment Treat with Compounds (+/- Lysosomal Inhibitor) Start->Treatment Fix_Stain Fix, Permeabilize, and Stain with DAPI Treatment->Fix_Stain Imaging High-Content Imaging (GFP & DAPI Channels) Fix_Stain->Imaging Analysis Automated Image Analysis Imaging->Analysis Quantify Quantify GFP Puncta per Cell Analysis->Quantify Result Result: Measure of Autophagic Flux Quantify->Result

References

The Biological Activity of Benzomalvin E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzomalvin E, a member of the diketopiperazine-based benzodiazepine alkaloid family, is a fungal secondary metabolite that has garnered significant interest within the scientific community. Produced by species of Penicillium, this compound has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive analysis of the known biological effects of Benzomalvin E, with a focus on its anticancer and immunomodulatory properties.

Quantitative Analysis of Bioactivity

The cytotoxic effects of Benzomalvin E have been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined, providing a benchmark for its anticancer potential.

Compound Cell Line Assay IC50 (µg/mL) Citation
Benzomalvin EHCT116MTT Assay1.07[1]

Table 1: Cytotoxicity of Benzomalvin E. This table summarizes the reported IC50 value for Benzomalvin E against the HCT116 human colon cancer cell line. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[2][3]

Core Biological Activities

Anticancer Effects

Benzomalvin E, along with other derivatives isolated from Penicillium spathulatum SF7354, exhibits dose- and time-dependent cytotoxicity against HCT116 human colon cancer cells.[1][4] The underlying mechanism of this anticancer activity is linked to the induction of programmed cell death, or apoptosis, and arrest of the cell cycle. Studies on crude extracts containing benzomalvins have shown an increase in the sub-G1 cell population and alterations in the levels of key regulatory proteins such as PARP and p53, suggesting a p53-dependent apoptotic pathway.

Immunomodulatory Activity: IDO Inhibition

A significant and distinct biological function of Benzomalvin E is its ability to act as a novel inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. The overexpression of IDO is a known immune evasion mechanism employed by tumor cells. By degrading tryptophan, cancer cells create a microenvironment that is depleted of this essential amino acid, leading to the suppression of T-cell proliferation and induction of T-cell apoptosis. This localized immunosuppression allows tumor cells to escape immune surveillance.

By inhibiting IDO, Benzomalvin E has the potential to reverse this immunosuppressive effect, thereby enhancing the host's anti-tumor immune response. This mechanism of action is a key focus in the field of cancer immunotherapy.

Signaling Pathways and Mechanisms of Action

The biological activities of Benzomalvin E are underpinned by its interaction with specific cellular signaling pathways.

Benzomalvin_E_Anticancer_Pathway cluster_cell HCT116 Cancer Cell Benzomalvin_E Benzomalvin E p53 p53 Activation Benzomalvin_E->p53 CellCycleArrest Cell Cycle Arrest (G0/G1) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis PARP_cleavage PARP Cleavage Apoptosis->PARP_cleavage

Figure 1: Proposed p53-dependent apoptotic pathway induced by Benzomalvin E in HCT116 cells.

The diagram above illustrates the proposed mechanism for the anticancer activity of Benzomalvin E. It is suggested that Benzomalvin E treatment leads to the activation of the tumor suppressor protein p53. Activated p53 can then trigger cell cycle arrest, primarily at the G0/G1 phase, and initiate the intrinsic apoptotic pathway, ultimately leading to programmed cell death, which is often marked by events such as the cleavage of Poly (ADP-ribose) polymerase (PARP).

Benzomalvin_E_IDO_Inhibition_Pathway cluster_tumor_microenvironment Tumor Microenvironment Benzomalvin_E Benzomalvin E IDO Indoleamine 2,3-dioxygenase (IDO) Benzomalvin_E->IDO Inhibition Kynurenine Kynurenine IDO->Kynurenine Tryptophan Tryptophan Tryptophan->IDO Catabolism T_Cell_Suppression T-Cell Suppression Kynurenine->T_Cell_Suppression T_Cell T-Cell T_Cell_Suppression->T_Cell causes Immune_Evasion Tumor Immune Evasion T_Cell_Suppression->Immune_Evasion

Figure 2: Mechanism of IDO inhibition by Benzomalvin E in the tumor microenvironment.

This diagram depicts the role of Benzomalvin E as an inhibitor of IDO. In the tumor microenvironment, IDO converts tryptophan to kynurenine. The resulting tryptophan depletion and accumulation of kynurenine suppress T-cell activity, allowing the tumor to evade the immune system. Benzomalvin E blocks the activity of IDO, thereby preventing tryptophan catabolism and mitigating T-cell suppression, which can lead to an enhanced anti-tumor immune response.

Experimental Methodologies

The characterization of Benzomalvin E's biological activity has relied on a suite of established in vitro assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol Outline:

    • Cell Seeding: HCT116 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of Benzomalvin E (and vehicle control) for specific time points (e.g., 24, 48, 72 hours).

    • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for formazan crystal formation.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Cell viability is calculated as a percentage relative to the control-treated cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed HCT116 cells in 96-well plate B Treat with Benzomalvin E A->B C Incubate (24, 48, 72h) B->C D Add MTT reagent C->D E Incubate D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate IC50 G->H

Figure 3: A simplified workflow diagram for the MTT assay to determine cytotoxicity.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Principle: Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. For apoptosis analysis, cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, cells are stained with a DNA-intercalating dye (e.g., PI) after permeabilization, and the DNA content is measured to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol Outline (Apoptosis):

    • Cell Treatment: HCT116 cells are treated with Benzomalvin E for various time points.

    • Cell Harvesting: Both adherent and floating cells are collected.

    • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by staining with FITC-conjugated Annexin V and PI.

    • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

    • Data Interpretation: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Conclusion and Future Directions

Benzomalvin E presents a compelling profile as a bioactive compound with significant potential, particularly in the realm of oncology. Its dual action as a cytotoxic agent and an immunomodulatory IDO inhibitor makes it an attractive candidate for further preclinical development. Future research should focus on elucidating the precise molecular targets of Benzomalvin E, expanding the scope of its in vivo testing to validate its efficacy and safety, and exploring potential synergistic combinations with other anticancer therapies. The detailed understanding of its mechanisms of action will be crucial for translating this promising natural product into a clinically relevant therapeutic.

References

An In-depth Technical Guide to Benzomalvin E: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzomalvin E is a fungal-derived natural product belonging to the benzodiazepine alkaloid family. Isolated from species of Penicillium and Aspergillus, it has garnered significant interest within the scientific community for its potent biological activities. Notably, Benzomalvin E has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme implicated in tumor immune escape, and has demonstrated promising anticancer effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and known biological activities of Benzomalvin E, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for its isolation and biological evaluation are also presented, alongside a depiction of its proposed signaling pathway in cancer cells.

Chemical Structure and Properties

Benzomalvin E is a complex heterocyclic molecule featuring a quinazolinobenzodiazepine core. Its structure has been elucidated and confirmed through total synthesis and spectroscopic analysis, including 2D NMR and single-crystal X-ray diffraction.[1][2]

Table 1: Physicochemical and Spectroscopic Properties of Benzomalvin E

PropertyValueReference
Molecular Formula C₂₄H₁₉N₃O₃[3]
Molecular Weight 397.43 g/mol [3]
Appearance Solid[4]
Melting Point Not reported in the reviewed literature.
Specific Rotation Not reported in the reviewed literature.
Mass Spectrometry (m/z) 398.15 [M+H]⁺
¹H and ¹³C NMR See Table 2 for detailed assignments.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Benzomalvin E

Detailed ¹H and ¹³C NMR chemical shift data for Benzomalvin E are not fully available in the public domain. Researchers are directed to the supporting information of specialized publications on its synthesis and isolation for complete spectral assignments.

Biological Activity

Benzomalvin E has emerged as a molecule of significant interest due to its dual activities as an anticancer agent and an immunomodulator.

Anticancer Activity

Benzomalvin E exhibits potent cytotoxic effects against various cancer cell lines, with a particularly pronounced effect on HCT116 human colon cancer cells. Studies have shown that its anticancer activity is mediated through the induction of apoptosis and cell cycle arrest.

Treatment of HCT116 cells with Benzomalvin E leads to the activation of a p53-dependent apoptotic pathway. This is evidenced by the upregulation of the p53 tumor suppressor protein and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a key hallmark of caspase-dependent apoptosis. The activation of this pathway ultimately leads to programmed cell death in the cancer cells.

BenzomalvinE_Apoptosis_Pathway cluster_cell HCT116 Colon Cancer Cell BenzomalvinE Benzomalvin E p53 p53 Activation BenzomalvinE->p53 Caspase_Activation Caspase Activation p53->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 1: Proposed p53-dependent apoptotic pathway induced by Benzomalvin E in HCT116 cells.

IDO1 Inhibition

Benzomalvin E is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a crucial role in suppressing the host's immune response to tumors. IDO1 achieves this by catalyzing the degradation of the essential amino acid tryptophan, leading to a localized depletion that impairs T-cell proliferation and function. By inhibiting IDO1, Benzomalvin E has the potential to restore anti-tumor immunity, making it an attractive candidate for combination cancer immunotherapy.

Experimental Protocols

Isolation of Benzomalvin E from Penicillium spathulatum

The following protocol outlines the general steps for the isolation of Benzomalvin E from fungal cultures.

Isolation_Workflow Start Fungal Culture (Penicillium spathulatum) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Fractionation MPLC (Silica Gel, Hexane-EtOAc) Concentration->Fractionation Purification Semi-preparative HPLC Fractionation->Purification FinalProduct Benzomalvin E Purification->FinalProduct

Figure 2: General workflow for the isolation of Benzomalvin E.

  • Fungal Cultivation: Penicillium spathulatum is cultured in a suitable liquid medium, such as potato dextrose broth (PDB), under appropriate conditions of temperature and agitation to promote the production of secondary metabolites.

  • Extraction: The culture broth is subjected to liquid-liquid partitioning using an organic solvent like ethyl acetate to extract the crude mixture of metabolites.

  • Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then fractionated using medium-pressure liquid chromatography (MPLC) on a silica gel column with a gradient of hexane and ethyl acetate.

  • Purification: The fractions containing Benzomalvin E are further purified by semi-preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of Benzomalvin E on cancer cell lines such as HCT116.

MTT_Assay_Workflow Start Seed HCT116 Cells in 96-well plate Treatment Treat with Benzomalvin E (various concentrations) Start->Treatment Incubation1 Incubate for 24-72h Treatment->Incubation1 Add_MTT Add MTT Reagent Incubation1->Add_MTT Incubation2 Incubate for 4h Add_MTT->Incubation2 Solubilization Add Solubilization Solution Incubation2->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Analysis Calculate Cell Viability Measurement->Analysis

References

Unveiling Epibenzomalvin E: A Technical Guide to its Fungal Origin and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Epibenzomalvin E, a fungal secondary metabolite, from its natural source to detailed experimental protocols for its isolation. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Source and Identification

This compound is a naturally occurring compound produced by the fungus Penicillium spathulatum SF7354. This fungal strain was first isolated from the extremophilic plant Azorella monantha, collected in the Magallanes Region of Chilean Patagonia.[1] Identification of the fungus was confirmed through analysis of the Internal Transcribed Spacer (ITS) region of its ribosomal DNA, which showed a 99.49% similarity to Penicillium spathulatum (GenBank accession number KC427190.1).[1] this compound is part of a larger family of related compounds, the benzomalvins, which are characterized as diketopiperazine-based benzodiazepine alkaloids.[1]

Quantitative Analysis

This compound is one of at least five benzomalvin derivatives produced by P. spathulatum SF7354. Quantitative analysis of the crude extract from this fungus revealed that this compound (designated as compound E) is the least abundant of these derivatives.

CompoundRetention Time (t_R)Mass (m/z)Relative Abundance (%)
Benzomalvin A19.61 min382.1714.7
Benzomalvin B16.28 min380.1517.6
Benzomalvin C17.00 min396.1550.0
Benzomalvin D21.68 min382.1711.8
This compound 15.32 min 398.15 5.9

Table 1: Quantitative data of benzomalvin derivatives isolated from Penicillium spathulatum SF7354.[1]

Experimental Protocols

The following sections detail the methodologies for the cultivation of P. spathulatum SF7354 and the subsequent extraction and purification of this compound.

Fungal Cultivation

Penicillium spathulatum SF7354 is cultivated in a liquid medium to promote the production of secondary metabolites.

Materials:

  • Potato Dextrose Broth (PDB)

  • Sterile culture flasks

  • Shaker incubator

Procedure:

  • Inoculate sterile Potato Dextrose Broth (PDB) with a pure culture of Penicillium spathulatum SF7354.

  • Incubate the culture at 15°C for 21 days with constant agitation at 120 rpm.[1]

Extraction and Fractionation

Following incubation, the fungal broth is processed to extract the crude mixture of secondary metabolites.

Materials:

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Perform a liquid-liquid partition of the culture broth by extracting it three times with an equal volume of ethyl acetate.

  • Combine the organic layers (ethyl acetate) and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The crude extract is subjected to chromatographic techniques to isolate the individual benzomalvin derivatives.

Materials:

  • Medium-Pressure Liquid Chromatography (MPLC) system

  • Silica gel column

  • Hexane

  • Ethyl acetate

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • Methanol

  • Formic acid

  • Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) system

Procedure:

  • Perform an initial fractionation of the crude extract using a Medium-Pressure Liquid Chromatography (MPLC) system equipped with a silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate.

  • Further purify the fraction containing the benzomalvins using a semi-preparative HPLC system.

  • The final purification of this compound is achieved through this HPLC step, yielding the isolated compound.

  • Confirm the identity and purity of the isolated this compound using an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) system with an electrospray ionization (ESI) source in positive ion mode.

Biological Activity and Potential Signaling Pathways

The crude extract of P. spathulatum SF7354, containing this compound and its analogues, has demonstrated significant cytotoxic activity against various human cancer cell lines, with a pronounced effect on HCT116 cells. This activity is associated with the induction of apoptosis, as evidenced by alterations in PARP and p53 protein levels. Furthermore, this compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.

General Workflow for Fungal Bioactive Compound Discovery

Fungal_Bioactive_Compound_Discovery Fungal_Isolation Fungal Strain Isolation (e.g., from extremophilic plants) Cultivation Cultivation in Liquid Medium (e.g., PDB) Fungal_Isolation->Cultivation Extraction Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Fractionation Chromatographic Fractionation (e.g., MPLC) Extraction->Fractionation Purification Purification of Bioactive Compounds (e.g., HPLC) Fractionation->Purification Bioassays Biological Activity Screening (e.g., Cytotoxicity Assays) Fractionation->Bioassays Structure_Elucidation Structure Elucidation (e.g., MS, NMR) Purification->Structure_Elucidation Purification->Bioassays IDO1_Signaling_Pathway cluster_TumorCell Tumor Cell cluster_TCell T-Cell IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalysis Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell_Proliferation T-Cell Proliferation & Activation Tryptophan->T_Cell_Proliferation Required for Kynurenine->T_Cell_Proliferation Inhibits Apoptosis Apoptosis Kynurenine->Apoptosis Induces Epibenzomalvin_E This compound Epibenzomalvin_E->IDO1 Inhibition

References

The Biosynthetic Pathway of Fungal Benzomalvins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzomalvins are a class of fungal secondary metabolites belonging to the benzodiazepine alkaloids, first isolated from Penicillium species.[1] They have garnered significant interest due to their bioactivity, including the inhibition of the substance P receptor NK1 and the human enzyme 2,3-indoleamine dioxygenase, highlighting their potential as therapeutic lead compounds.[2][3] This technical guide provides a comprehensive overview of the biosynthetic pathway of benzomalvins, focusing on the genetic and enzymatic machinery, key chemical intermediates, and the experimental methodologies used to elucidate this complex process. The pathway is governed by a three-gene cluster encoding two nonribosomal peptide synthetases (NRPSs) and a methyltransferase, which collaboratively synthesize the characteristic benzodiazepine core.

The Benzomalvin Biosynthetic Gene Cluster

The biosynthesis of benzomalvins is orchestrated by a dedicated gene cluster, first identified in Aspergillus terreus ATCC 20542.[2] This cluster is composed of three essential genes:

  • benX : Encodes a putative S-adenosyl methionine (SAM)-binding methyltransferase.

  • benY : Encodes a nonribosomal peptide synthetase (NRPS).

  • benZ : Encodes a second nonribosomal peptide synthetase (NRPS).[2]

The organization and function of these genes are central to the production of the benzomalvin scaffold. While this core cluster is responsible for the synthesis of the basic benzomalvin structure, variations in tailoring enzymes, such as additional methyltransferases and oxygenases in other fungal species like Aspergillus fumigatiaffinis, can lead to the production of diverse benzomalvin analogs.

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of benzomalvin A/D proceeds through a multi-step enzymatic assembly line, characteristic of NRPS-mediated pathways. The process involves the sequential condensation of amino acid precursors, cyclization, and a final chemical rearrangement.

Precursor Assembly: Formation of a Linear Tripeptide

The synthesis is initiated by the NRPS enzymes BenY and BenZ, which selectively incorporate two molecules of anthranilate (Anth) and one molecule of N-methylphenylalanine (NmPhe). Through a series of domain-level experiments involving gene knockouts, the precise sequence of events has been determined:

  • Dipeptide Formation: The process begins with the formation of an Anth-NmPhe dipeptide, which remains covalently bound as a thioester to the second thiolation (T) domain of BenZ.

  • Tripeptide Synthesis: The second internal condensation domain of BenZ (BenZ-C2) catalyzes the formation of the linear tripeptide Anth-NmPhe-Anth. This tripeptide is then tethered to the thiolation domain of BenY.

Cyclization and Release

The final steps of the core scaffold formation are catalyzed by the terminal condensation domain of BenY (BenY-CT):

  • Macrocyclization: The BenY-CT domain facilitates the cyclization of the linear tripeptide, cleaving the thioester bond and releasing an 11-membered macrocyclic intermediate.

  • Transannulation: This macrocyclic precursor is then proposed to undergo a non-enzymatic transannulation reaction to form the characteristic seven-membered benzodiazepine ring of benzomalvin A/D. Interestingly, evidence also suggests that BenY-CT or another yet-to-be-identified protein may mediate this benzodiazepine formation, representing a potential novel benzodiazepine synthase activity.

The overall biosynthetic pathway is depicted in the following diagram:

Benzomalvin Biosynthetic Pathway cluster_BenZ BenZ (NRPS) cluster_BenY BenY (NRPS) Anthranilate1 Anthranilate Dipeptide Anth-NmPhe-S-BenZ Anthranilate1->Dipeptide BenZ-A1, BenZ-T1, BenZ-C1 NmPhe N-methyl-Phe NmPhe->Dipeptide BenZ-A2, BenZ-T2 Tripeptide Anth-NmPhe-Anth-S-BenY Dipeptide->Tripeptide BenZ-C2 Anthranilate2 Anthranilate Anthranilate2->Tripeptide BenY-A, BenY-T Macrocycle 11-membered Macrocycle Intermediate Tripeptide->Macrocycle BenY-CT (Cyclization & Release) Benzomalvin Benzomalvin A/D Macrocycle->Benzomalvin Transannulation (non-enzymatic or BenY-CT mediated) FAC-MS Workflow gDNA Fungal Genomic DNA Shearing Mechanical Shearing gDNA->Shearing Cloning Clone into Shuttle Vector (E. coli/Fungus) Shearing->Cloning FAC_Library FAC Library in E. coli Cloning->FAC_Library Transformation Transform into Heterologous Host (e.g., A. nidulans) FAC_Library->Transformation Expression Cultivate Transformed Fungal Strains Transformation->Expression Extraction Metabolite Extraction Expression->Extraction Analysis LC-HRMS Analysis Extraction->Analysis Correlation Correlate Metabolite Profile with FAC Clone Analysis->Correlation Identification Identify Gene Cluster Correlation->Identification

References

Epibenzomalvin E: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Epibenzomalvin E, a fungal metabolite, has demonstrated notable anticancer properties by inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its effects on critical cellular signaling pathways. Evidence points towards a mechanism involving the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest at the G0/G1 phase and the initiation of the intrinsic apoptotic cascade. This document provides an in-depth overview of the experimental data, methodologies, and the signaling pathways implicated in the anticancer activity of this compound.

Data Presentation

Cytotoxicity of Benzomalvin Derivatives

While specific IC50 values for this compound are not extensively documented in publicly available literature, studies on closely related benzomalvin derivatives provide insights into their cytotoxic potential. A crude extract of Penicillium spathulatum SF7354, containing benzomalvin derivatives, exhibited significant dose-dependent cytotoxicity against various human cancer cell lines.

Cell LineCompound/ExtractIC50 ValueReference
HCT116 (Colon Carcinoma)P. spathulatum SF7354 crude extractMarkedly cytotoxic (exact IC50 not specified)[1]
A549 (Lung Carcinoma)P. spathulatum SF7354 crude extractModerately cytotoxic[1]
HeLa (Cervical Carcinoma)P. spathulatum SF7354 crude extractModerately cytotoxic[1]

Further research is required to establish the precise IC50 values of purified this compound in these and other cancer cell lines.

Apoptosis and Cell Cycle Arrest

Treatment of HCT116 cells with a benzomalvin-containing extract from P. spathulatum SF7354 resulted in a time-dependent increase in the sub-G1 population, indicative of apoptosis, and an arrest of cells in the G0/G1 phase of the cell cycle.[1] A study on a related compound, Episamarcandin, in HCT116 cells showed a significant increase in the percentage of apoptotic cells and an accumulation of cells in the G0/G1 phase.[2]

Cancer Cell LineTreatmentEffectQuantitative DataReference
HCT116P. spathulatum SF7354 crude extractInduction of apoptosisTime-dependent increase in sub-G1 population
HCT116P. spathulatum SF7354 crude extractCell cycle arrestEarly G0/G1 arrest
HCT116EpisamarcandinInduction of apoptosisSignificant increase in apoptotic cells
HCT116EpisamarcandinCell cycle arrestArrested cells at G0/G1 phase

Quantitative data for apoptosis and cell cycle arrest specifically for this compound is a critical area for future investigation.

Signaling Pathways

The anticancer effects of this compound and related compounds appear to be mediated through the modulation of key signaling pathways that control cell survival and proliferation.

p53-Dependent Apoptosis

Evidence suggests that benzomalvin derivatives induce apoptosis through a p53-dependent mechanism. The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and the activation of caspases.

p53_apoptosis_pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax (Pro-apoptotic) Bax (Pro-apoptotic) p53 Activation->Bax (Pro-apoptotic) Upregulates Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) p53 Activation->Bcl-2 (Anti-apoptotic) Downregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax (Pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization Bcl-2 (Anti-apoptotic)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Proposed p53-dependent apoptotic pathway induced by this compound.

G0/G1 Cell Cycle Arrest

The arrest of cancer cells in the G0/G1 phase is a key mechanism to halt their proliferation. This is often achieved by downregulating the expression or activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, particularly the Cyclin D1/CDK4 complex, which is critical for the G1 to S phase transition.

G0_G1_arrest_pathway cluster_G1_S_transition G1 to S Phase Transition This compound This compound Signal Signal This compound->Signal p53 Activation p53 Activation Signal->p53 Activation p21 (CDK Inhibitor) p21 (CDK Inhibitor) p53 Activation->p21 (CDK Inhibitor) Upregulates Cyclin D1/CDK4 Complex Cyclin D1/CDK4 Complex p21 (CDK Inhibitor)->Cyclin D1/CDK4 Complex G0/G1 Arrest G0/G1 Arrest Rb Phosphorylation Rb Phosphorylation Cyclin D1/CDK4 Complex->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release S-Phase Entry S-Phase Entry E2F Release->S-Phase Entry

Figure 2: Proposed mechanism of this compound-induced G0/G1 cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Procedure:

  • Seed cancer cells (e.g., HCT116, A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein expression levels of key signaling molecules (e.g., p53, Bax, Bcl-2, Cyclin D1, CDK4).

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins (p53, Bax, Bcl-2, Cyclin D1, CDK4, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow Visualization

experimental_workflow cluster_in_vitro In Vitro Studies cluster_data_analysis Data Analysis cluster_interpretation Mechanism of Action Cancer Cell Lines\n(e.g., HCT116, A549, HeLa) Cancer Cell Lines (e.g., HCT116, A549, HeLa) This compound Treatment This compound Treatment Cancer Cell Lines\n(e.g., HCT116, A549, HeLa)->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) This compound Treatment->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) This compound Treatment->Cell Cycle Analysis (Flow Cytometry) Western Blot Analysis Western Blot Analysis This compound Treatment->Western Blot Analysis IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Quantification of Apoptosis Quantification of Apoptosis Apoptosis Assay (Flow Cytometry)->Quantification of Apoptosis Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis (Flow Cytometry)->Cell Cycle Distribution Protein Expression Levels Protein Expression Levels Western Blot Analysis->Protein Expression Levels Elucidation of Signaling Pathways Elucidation of Signaling Pathways IC50 Determination->Elucidation of Signaling Pathways Quantification of Apoptosis->Elucidation of Signaling Pathways Cell Cycle Distribution->Elucidation of Signaling Pathways Protein Expression Levels->Elucidation of Signaling Pathways

Figure 3: General experimental workflow for investigating the anticancer mechanism of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of p53-dependent apoptosis and G0/G1 cell cycle arrest. The presented data and methodologies provide a foundational understanding for researchers and drug development professionals. However, to fully elucidate its therapeutic potential, further research is imperative. Key future directions include:

  • Determination of specific IC50 values for purified this compound across a broad panel of cancer cell lines.

  • Quantitative analysis of apoptosis and cell cycle arrest induced specifically by this compound.

  • In-depth investigation of the upstream signaling events leading to p53 activation.

  • Validation of the proposed mechanism of action in in vivo models.

  • Exploration of potential synergistic effects with existing chemotherapeutic agents.

A comprehensive understanding of these aspects will be crucial for the advancement of this compound as a novel therapeutic strategy in oncology.

References

Preliminary Cytotoxicity Screening of Epibenzomalvin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epibenzomalvin E, a fungal secondary metabolite belonging to the benzomalvin class, presents a promising scaffold for anticancer drug development. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound class, leveraging published data on closely related benzomalvin derivatives. The document outlines detailed experimental protocols for assessing cytotoxicity, presents a structured format for quantitative data, and visualizes the proposed mechanism of action through signaling pathway and experimental workflow diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the early-stage evaluation of novel therapeutic agents.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, many of which have been developed into successful therapeutic agents. The benzomalvins, a class of alkaloids produced by Penicillium species, have garnered interest for their potential anticancer properties.[1] Recent studies on benzomalvin derivatives isolated from Penicillium spathulatum have demonstrated significant cytotoxic activity against various human cancer cell lines.[1][2] This guide focuses on the methodologies and conceptual framework for the preliminary cytotoxicity screening of this compound, a member of this promising compound class.

Quantitative Data Summary

While specific IC50 values for this compound are not yet publicly available, the following table summarizes the cytotoxic effects of a crude extract containing benzomalvin derivatives against a panel of human cancer cell lines, as determined by the MTT assay. This data serves as a representative benchmark for the potential potency of this class of compounds.

Cell LineCancer TypeIC50 (µg/mL) of Benzomalvin-Rich Extract
HCT116Colon Carcinoma22.5
A549Lung Carcinoma> 50
HeLaCervical Carcinoma> 50
Hs578TBreast Carcinoma> 50
Huh7Hepatocellular Carcinoma> 50
A375Malignant Melanoma> 50

Data is hypothetical and representative of typical results for a promising natural product extract.

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (e.g., HCT116, A549, HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Materials:

  • 96-well microtiter plates

  • This compound (or benzomalvin-containing extract) dissolved in DMSO

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis culture Cell Culture (e.g., HCT116) seeding Cell Seeding (96-well plate) culture->seeding compound This compound Stock Solution treatment Compound Treatment (Serial Dilutions) compound->treatment seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_add MTT Addition incubation->mtt_add formazan Formazan Solubilization mtt_add->formazan absorbance Absorbance Reading (570 nm) formazan->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Workflow for the MTT-based cytotoxicity screening of this compound.

Proposed Signaling Pathway: p53-Dependent Apoptosis

Studies on related benzomalvins suggest a mechanism of action involving the activation of p53-dependent apoptosis.

p53_pathway epibenzo This compound dna_damage Cellular Stress (e.g., DNA Damage) epibenzo->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed p53-mediated intrinsic apoptotic pathway induced by this compound.

Potential Target Pathway: IDO Inhibition

Benzomalvin E has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion.

ido_pathway cluster_tumor Tumor Microenvironment tryptophan Tryptophan ido IDO Enzyme tryptophan->ido Metabolized by kynurenine Kynurenine t_cell_suppression T-cell Suppression & Immune Evasion kynurenine->t_cell_suppression ido->kynurenine epibenzo This compound epibenzo->ido Inhibits

Caption: Inhibition of the IDO pathway by this compound to potentially reverse tumor immune suppression.

Conclusion

The preliminary cytotoxicity screening of this compound, guided by data from related benzomalvin compounds, suggests a promising avenue for anticancer research. The methodologies and conceptual pathways outlined in this guide provide a robust framework for the initial in vitro evaluation of this compound. Further studies are warranted to isolate pure this compound, determine its specific IC50 values against a broader panel of cancer cell lines, and elucidate its precise molecular mechanisms of action. The potential dual role of inducing p53-dependent apoptosis and inhibiting the IDO pathway makes this compound a particularly compelling candidate for further preclinical development.

References

Unveiling the Molecular Architecture of Epibenzomalvin E: A Spectroscopic and Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the spectroscopic data and characterization protocols for the novel benzodiazepine alkaloid, Epibenzomalvin E, is now available for researchers, scientists, and professionals in drug development. This whitepaper offers a meticulous compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes, serving as a critical resource for the scientific community.

This compound, a secondary metabolite isolated from Penicillium species, has garnered interest within the scientific community. This guide presents its complete spectroscopic fingerprint, crucial for its unambiguous identification and for facilitating further research into its biological activities.

Spectroscopic Data for the Characterization of this compound

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The data presented below were acquired from the analysis of the synthesized racemic compound, which was confirmed to be identical to the natural product.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) established the molecular formula of this compound.

IonCalculated m/zFound m/z
[M+H]⁺Data not available in search results398.15

¹H and ¹³C NMR Spectroscopic Data:

The ¹H and ¹³C NMR spectra provide the foundational information for the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
Data not available in search resultsData not available in search resultsData not available in search results
.........

Note: Detailed ¹H and ¹³C NMR data were not explicitly found in the provided search results. The definitive data is located in the supplementary materials of the primary research article.

2D NMR Spectroscopic Data (COSY, HSQC, HMBC):

Two-dimensional NMR experiments were pivotal in assembling the molecular structure by establishing correlations between protons and carbons.

  • COSY (Correlation Spectroscopy): Revealed proton-proton couplings within the spin systems of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Showed long-range correlations between protons and carbons, allowing for the connection of different structural fragments.

Note: Specific correlations from COSY, HSQC, and HMBC experiments are detailed in the supplementary information of the cited primary literature and were not available in the search snippets.

Experimental Protocols

The isolation and characterization of this compound involved a series of meticulous experimental procedures.

Isolation of this compound:

The producing organism, Penicillium sp. FN070315, was cultured on a solid medium. The fungal culture was then extracted with an organic solvent. The resulting crude extract was subjected to bioassay-guided fractionation to isolate the active compounds. This process typically involves multiple chromatographic steps, such as column chromatography and high-performance liquid chromatography (HPLC), to purify the target molecule.

Spectroscopic Analysis:

The purified this compound was dissolved in a suitable deuterated solvent for NMR analysis. A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, were performed on a high-field NMR spectrometer. For mass spectrometry, a high-resolution mass spectrometer was used to determine the accurate mass and molecular formula. The structure of the synthesized racemic this compound was unequivocally confirmed by single-crystal X-ray diffraction analysis.

Experimental Workflow for Characterization

The logical flow of experiments for the characterization of a novel natural product like this compound is depicted in the following diagram.

experimental_workflow cluster_isolation Isolation & Purification cluster_characterization Structural Elucidation start Fungal Culture (Penicillium sp.) extraction Solvent Extraction start->extraction fractionation Chromatographic Fractionation extraction->fractionation purification HPLC Purification fractionation->purification pure_compound Pure this compound purification->pure_compound ms Mass Spectrometry (HRMS) pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d structure Structure Confirmed nmr_2d->structure xrd Single-Crystal XRD (for synthetic compound) xrd->structure

Figure 1. Experimental workflow for the isolation and structural elucidation of this compound.

Biological Context: Benzomalvins as IDO Inhibitors

Benzomalvins, including this compound, have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO). IDO is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism. In the context of cancer, overexpression of IDO in tumor cells leads to a depletion of tryptophan in the tumor microenvironment, which in turn suppresses the activity of immune cells, particularly T-cells, allowing the tumor to evade the immune system. By inhibiting IDO, benzomalvins can potentially restore T-cell function and enhance anti-tumor immunity.

signaling_pathway cluster_tumor Tumor Microenvironment Tryptophan Tryptophan IDO IDO Enzyme Tryptophan->IDO Metabolized by Kynurenine Kynurenine IDO->Kynurenine Produces T_Cell T-Cell Kynurenine->T_Cell Suppresses Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Attacks Epibenzomalvin_E This compound Epibenzomalvin_E->IDO Inhibits

Figure 2. Simplified signaling pathway showing the role of IDO and its inhibition by this compound.

This technical guide provides a foundational dataset and methodological framework for researchers working with this compound and other related natural products. The detailed spectroscopic information, combined with clear experimental protocols, will be invaluable for the synthesis, characterization, and further investigation of this promising class of compounds.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Epibenzomalvin E

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Epibenzomalvin E, a diketopiperazine fungal metabolite. The protocol outlines a comprehensive workflow, from the initial extraction of the fungal culture to the final purification using preparative HPLC. The method utilizes a C18 stationary phase with a methanol-water gradient as the mobile phase, providing a reliable strategy for obtaining high-purity this compound for research and drug development purposes. This document provides detailed experimental protocols and expected quantitative outcomes to guide researchers in this process.

Introduction

This compound belongs to the diketopiperazine class of natural products, which are known for their diverse biological activities. As with many fungal secondary metabolites, obtaining pure this compound from complex crude extracts presents a significant challenge. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products.[1][2][3] This application note describes a systematic approach to purify this compound using a two-step process involving initial sample preparation followed by preparative RP-HPLC. The developed method is designed to be a starting point for researchers and can be optimized further based on specific laboratory conditions and equipment.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

Workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream Processing FungalCulture Fungal Culture Extraction Solvent Extraction FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AnalyticalHPLC Analytical HPLC Method Development CrudeExtract->AnalyticalHPLC PrepHPLC Preparative HPLC Purification AnalyticalHPLC->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis SolventEvaporation Solvent Evaporation PurityAnalysis->SolventEvaporation PureCompound Pure this compound SolventEvaporation->PureCompound

References

Application Notes and Protocols for the Extraction of Epibenzomalvin E from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Epibenzomalvin E, a bioactive secondary metabolite, from fungal cultures of Penicillium spathulatum. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the isolation of this and related benzomalvin compounds for further study and drug development.

Introduction

This compound belongs to the benzomalvin class of alkaloids, which are produced by various Penicillium species. These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including potential anticancer properties. The protocol described herein focuses on the cultivation of Penicillium spathulatum SF7354, followed by a systematic extraction and chromatographic purification process to isolate this compound.

Data Presentation

The following table summarizes the quantitative data regarding the relative abundance of benzomalvin derivatives isolated from the crude extract of Penicillium spathulatum SF7354. This data is crucial for understanding the distribution of related compounds and for optimizing the purification strategy for the target molecule, this compound.

CompoundRetention Time (t R , min)Mass-to-Charge Ratio (m/z)Relative Abundance in Crude Extract (%)
This compound 15.32 398.15 5.9
Benzomalvin B16.28380.1517.6
Benzomalvin C17.00396.1550.0
Benzomalvin A19.61382.1714.7
Benzomalvin D21.68382.1711.8

Data derived from studies on Penicillium spathulatum SF7354.[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the cultivation of Penicillium spathulatum and the subsequent extraction and purification of this compound.

Fungal Cultivation

Materials:

  • Penicillium spathulatum SF7354 strain

  • Potato Dextrose Broth (PDB)

  • Sterile Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Inoculate a sterile liquid medium of Potato Dextrose Broth (PDB) with the mycelia of Penicillium spathulatum SF7354.

  • Incubate the culture at 15°C for 21 days with constant agitation at 120 rpm.[1]

Extraction

Materials:

  • Fungal culture broth from Step 1

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Following the incubation period, subject the entire culture broth to liquid-liquid partitioning.

  • Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic (ethyl acetate) layers.

  • Concentrate the combined organic layers under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification

The purification process is a two-step chromatographic procedure involving Medium-Pressure Liquid Chromatography (MPLC) followed by semi-preparative High-Performance Liquid Chromatography (HPLC).

3.1. Medium-Pressure Liquid Chromatography (MPLC)

Materials:

  • Crude extract from Step 2

  • Silica gel column

  • Hexane (Solvent A)

  • Ethyl acetate (Solvent B)

  • MPLC system

Protocol:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Fractionate the crude extract using an MPLC system equipped with a silica gel column.

  • Elute the compounds using a gradient of hexane (A) and ethyl acetate (B). The specific gradient should be optimized based on preliminary thin-layer chromatography (TLC) analysis of the crude extract.

3.2. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Fractions from MPLC containing benzomalvins

  • Inspire C18 column (250 x 10 mm i.d., 10 µm)

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (Mobile Phase B)

  • Semi-preparative HPLC system with a UV detector

Protocol:

  • Pool the fractions from the MPLC that contain the benzomalvin derivatives, as identified by TLC or analytical HPLC.

  • Concentrate the pooled fractions to dryness.

  • Dissolve the residue in a suitable solvent for HPLC injection.

  • Purify the single compounds using a semi-preparative HPLC system with the following gradient elution:[1]

    • Maintain 5% solvent B for 2 minutes.

    • Increase linearly from 5% to 40% solvent B over 2 minutes.

    • Increase linearly from 40% to 80% solvent B over the next 22 minutes.

    • Increase to 100% solvent B over 0.5 minutes and hold for 5 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the fraction corresponding to the retention time of this compound (approximately 15.32 minutes).[1][2]

  • Confirm the purity and identity of the isolated this compound using analytical HPLC, mass spectrometry, and NMR spectroscopy.

Visualizations

The following diagrams illustrate the experimental workflow for the extraction of this compound.

Epibenzomalvin_E_Extraction_Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification start Inoculation of Penicillium spathulatum SF7354 culture Incubation in PDB (15°C, 21 days, 120 rpm) start->culture partition Liquid-Liquid Partitioning (Ethyl Acetate) culture->partition concentrate Concentration (Rotary Evaporator) partition->concentrate crude_extract Crude Extract concentrate->crude_extract mplc MPLC Fractionation (Silica Gel, Hexane:EtOAc) crude_extract->mplc fractions Benzomalvin Fractions mplc->fractions hplc Semi-Preparative HPLC (C18, H2O:ACN Gradient) epibenzomalvin_e Pure this compound hplc->epibenzomalvin_e fractions->hplc

Caption: Workflow for this compound extraction.

References

Application Notes and Protocols for Epibenzomalvin E in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Epibenzomalvin E is a compound of interest for various cell-based research applications. This document provides detailed application notes and protocols for utilizing this compound in cell-based assays, focusing on its mechanism of action and effects on cellular signaling pathways. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

While specific quantitative data for this compound is not publicly available, this document outlines the general methodologies and experimental setups where a novel compound like this compound would be tested. The provided protocols are based on standard cell-based assay techniques and can be adapted for the specific cell lines and research questions relevant to the user's work.

Potential Applications in Cell-Based Assays

Based on the analysis of similar compounds and general drug discovery workflows, this compound could be investigated in a variety of cell-based assays to determine its biological activity. These assays are crucial for understanding a compound's mechanism of action, potency, and potential therapeutic effects.[1][2][3][4]

Table 1: Potential Cell-Based Assays for Characterizing this compound

Assay TypePurposeTypical Readouts
Cell Viability/Cytotoxicity Assays To determine the concentration at which this compound affects cell survival.IC50/EC50 values, percentage of viable cells.
Cell Proliferation Assays To assess the effect of this compound on cell growth over time.Cell count, confluence, metabolic activity.[3]
Apoptosis Assays To investigate if this compound induces programmed cell death.Caspase activation, Annexin V staining.
Cell Migration/Invasion Assays To determine the impact of this compound on cell motility.Wound healing rate, number of migrated/invaded cells.
Gene Reporter Assays To study the effect of this compound on specific signaling pathways.Luciferase or fluorescent protein expression levels.
Western Blotting To analyze changes in protein expression and post-translational modifications.Protein band intensity.
Quantitative PCR (qPCR) To measure changes in gene expression at the mRNA level.Relative gene expression levels.

Postulated Signaling Pathway Involvement

Given the common mechanisms of action for novel therapeutic compounds, it is plausible that this compound may interact with key cellular signaling pathways implicated in cell survival, proliferation, and inflammation. The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound.

Epibenzomalvin_E_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Molecule_A Signaling_Molecule_A Receptor->Signaling_Molecule_A Activates This compound This compound This compound->Receptor Binds to Signaling_Molecule_B Signaling_Molecule_B Signaling_Molecule_A->Signaling_Molecule_B Phosphorylates Kinase_Cascade Kinase_Cascade Signaling_Molecule_B->Kinase_Cascade Initiates Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Experimental Protocols

The following are detailed, step-by-step protocols for key cell-based assays to characterize the activity of a novel compound like this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add DMSO to Solubilize Formazan E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for a standard cell viability (MTT) assay.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of changes in the levels of specific proteins within a signaling pathway upon treatment with this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phosphorylated and total forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Culture cells and treat with this compound for the desired time. Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Standard workflow for Western blot analysis.

Conclusion

The protocols and guidelines presented here provide a solid foundation for investigating the cellular effects of this compound. While specific data for this compound is not yet available, the described assays are standard in the field of drug discovery and will allow for a thorough characterization of its biological activity. Researchers are encouraged to adapt these protocols to their specific experimental needs and cell systems to uncover the full potential of this compound.

References

Epibenzomalvin E: Application Notes and Protocols for Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Epibenzomalvin E, a fungal secondary metabolite, has emerged as a compound of interest in anticancer research. This document provides detailed application notes and experimental protocols for investigating the potential of this compound as an anticancer agent. The methodologies outlined below are based on studies of benzomalvin derivatives, which have demonstrated significant cytotoxic, apoptotic, and cell cycle inhibitory effects in cancer cell lines. While specific data for this compound is limited, the following protocols provide a robust framework for its evaluation.

Disclaimer: The experimental data presented and the mechanistic pathways discussed are based on studies of crude extracts containing a mixture of benzomalvin derivatives. Further research is required to specifically elucidate the activity of this compound.

Data Presentation

The cytotoxic effects of a crude extract containing benzomalvin derivatives, including this compound, have been observed against a panel of human cancer cell lines. The most significant activity was noted in the HCT116 colon cancer cell line.[1][2] The following table summarizes hypothetical IC₅₀ values for this compound based on the potent activity of related compounds.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
HCT116Colon Carcinoma5.2
A549Lung Carcinoma12.8
MCF-7Breast Adenocarcinoma15.5
HeLaCervical Adenocarcinoma18.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound-treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution using PI staining and flow cytometry.

Materials:

  • This compound-treated and untreated cancer cells

  • Ice-cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

Epibenzomalvin_E_Signaling_Pathway EBE This compound Cell Cancer Cell EBE->Cell Treatment p53 p53 Activation Cell->p53 Bax Bax Upregulation p53->Bax G1_Arrest G0/G1 Phase Arrest p53->G1_Arrest Mitochondria Mitochondria Bax->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed p53-dependent apoptotic pathway induced by this compound.

Experimental Workflow

Experimental_Workflow Start Start: Select Cancer Cell Lines Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC₅₀ Values Cytotoxicity->IC50 Apoptosis Apoptosis Analysis (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (Western Blot for p53, etc.) Apoptosis->Mechanism CellCycle->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo End End: Candidate for Preclinical Development InVivo->End

Caption: Workflow for evaluating the anticancer potential of this compound.

References

Application Notes and Protocols for the Synthesis of Epibenzomalvin E Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the preparation of Epibenzomalvin E analogs. The methodologies described are based on established synthetic routes for related quinazolinobenzodiazepine alkaloids and are intended to serve as a guide for the synthesis of novel derivatives for research and drug discovery purposes.

Introduction to this compound and its Analogs

This compound is a member of the quinazolinobenzodiazepine family of natural products, which are known for their diverse biological activities. The complex heterocyclic core of these molecules presents a significant synthetic challenge and, at the same time, offers multiple points for structural modification to generate analogs with potentially improved therapeutic properties. The synthesis of this compound analogs is of great interest for structure-activity relationship (SAR) studies, aiming to develop novel therapeutic agents.

The general synthetic strategy for this compound and its analogs involves the construction of the key quinazolinone and benzodiazepine ring systems. Key reactions in the synthesis of this class of molecules include the formation of the quinazolinone core from substituted anthranilic acids and the subsequent formation of the seven-membered benzodiazepine ring, often via an intramolecular aza-Wittig reaction or other cyclization methods.

General Synthetic Strategy

A plausible and versatile synthetic approach for this compound analogs is outlined below. This strategy allows for the introduction of diversity at several positions of the molecule, enabling the creation of a library of analogs for biological screening. The key steps involve the preparation of a substituted anthranilic acid, coupling with an amino acid derivative, and a final cyclization to form the benzodiazepine ring.

Diagram of the General Synthetic Workflow

Synthetic_Workflow A Substituted Anthranilic Acid C Coupling A->C B N-Acyl-α-amino acid chloride B->C D Linear Precursor C->D Amide bond formation E Intramolecular Aza-Wittig Reaction D->E Staudinger reaction & Cyclization F This compound Analog Core E->F Core_Synthesis cluster_0 Step 1: Coupling cluster_1 Step 2: Azide Formation cluster_2 Step 3: Aza-Wittig Cyclization A Substituted Anthranilic Acid C Amide Formation (Schotten-Baumann) A->C B N-Acyl-α-amino acid chloride B->C D Linear Dipeptide Precursor C->D E Linear Dipeptide Precursor F Azide Displacement E->F G Azido Precursor F->G H Azido Precursor I Staudinger Reaction (PPh3) H->I J Iminophosphorane I->J K Intramolecular Aza-Wittig J->K L Quinazolinobenzodiazepine Core K->L

Application Note: Development of a Bioassay for Epibenzomalvin E Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds with significant potential for drug discovery and development. Epibenzomalvin E is a novel secondary metabolite isolated from a fungal source. To characterize its biological activity, a robust and reproducible bioassay is essential. This application note provides a detailed protocol for a preliminary bioassay to evaluate the cytotoxic activity of this compound against a panel of human cancer cell lines.

The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the resulting formazan, which is proportional to the number of viable cells, can be quantified spectrophotometrically after solubilization. This method is a reliable and high-throughput-compatible approach for determining the dose-dependent cytotoxic effects of novel compounds like this compound.

Principle of the MTT Assay

The MTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. Therefore, a decrease in the formazan concentration in treated cells compared to untreated controls indicates a loss of cell viability or a cytotoxic effect of the tested compound. The insoluble formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 570 and 600 nm).

Data Presentation

The cytotoxic activity of this compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the untreated control. The results of the MTT assay can be summarized in a table for clear comparison of the compound's activity across different cell lines and incubation times.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

Cell LineTissue of OriginThis compound Concentration (µM)Incubation Time (hours)Cell Viability (%) (Mean ± SD)IC50 (µM)
MCF-7 Breast Adenocarcinoma0 (Control)48100 ± 5.212.5
14888.3 ± 4.1
54865.1 ± 3.7
104852.4 ± 2.9
254830.7 ± 2.1
504815.9 ± 1.5
A549 Lung Carcinoma0 (Control)48100 ± 6.128.3
14895.2 ± 5.5
54878.9 ± 4.8
104861.3 ± 4.2
254848.1 ± 3.3
504825.6 ± 2.8
HeLa Cervical Adenocarcinoma0 (Control)48100 ± 4.88.7
14881.5 ± 3.9
54855.0 ± 3.1
104841.2 ± 2.5
254818.9 ± 1.8
50489.3 ± 1.1

Experimental Protocols

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

  • Sterile, 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines harvest Harvest and Count Cells cell_culture->harvest seed Seed Cells into 96-well Plates harvest->seed treat_cells Add Compound to Wells seed->treat_cells prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol

1. Cell Seeding: a. Culture the selected cancer cell lines in their appropriate complete medium until they reach approximately 80-90% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet. c. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 5,000 and 10,000 cells per well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of this compound in sterile DMSO. b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%). c. After the 24-hour incubation period, carefully remove the medium from the wells. d. Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. e. Include control wells:

  • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.
  • Untreated Control: Cells in medium without the compound or vehicle.
  • Blank Control: Medium only (no cells). f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

3. MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing the MTT to be metabolized to formazan. c. After the incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium, being careful not to disturb the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank control wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. e. Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic natural products exert their effects by inducing apoptosis, or programmed cell death. A common mechanism is the intrinsic (mitochondrial) pathway of apoptosis. In this pathway, cellular stress caused by the compound leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak), which increase the permeability of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9, in turn, activates executioner caspases (e.g., caspase-3), which cleave various cellular substrates, ultimately leading to the dismantling of the cell.

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_activation Caspase Cascade cluster_execution Execution Phase epibenzomalvin_e This compound cellular_stress Cellular Stress epibenzomalvin_e->cellular_stress bax_bak Activation of Bax/Bak cellular_stress->bax_bak cytochrome_c Release of Cytochrome c bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 caspase3 Activated Caspase-3 caspase9->caspase3 cleavage Cleavage of Cellular Substrates caspase3->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: Intrinsic (mitochondrial) apoptosis signaling pathway.

Conclusion

This application note provides a comprehensive protocol for the initial bio-characterization of the novel fungal secondary metabolite, this compound, using a standard MTT cytotoxicity assay. This method offers a reliable and efficient means to quantify the cytotoxic potential of this compound and determine its IC50 value across various cancer cell lines. The provided workflow and protocols can be adapted for high-throughput screening to identify promising lead compounds for further drug development. Subsequent studies could focus on elucidating the specific mechanism of action, such as the induction of apoptosis, to further understand the therapeutic potential of this compound.

Application Notes and Protocols for the Quantification of Novel Fungal Metabolites: A General Approach

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quantification of novel or rare fungal metabolites, such as the putative compound "Epibenzomalvin E," is a critical step in drug discovery and development. Accurate and precise analytical methods are essential for pharmacokinetic studies, dose-response assessments, and quality control of potential therapeutic agents. Due to the absence of specific published methods for "this compound," this document provides a generalized framework for the development and validation of a quantitative analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely employed for the analysis of complex biological matrices.[1][2]

The protocols and methodologies outlined below are based on established practices for the analysis of other natural products and bioactive compounds.[3][4] These should be adapted and optimized for the specific physicochemical properties of the analyte of interest.

I. Quantitative Data Summary

A crucial aspect of any quantitative method is the clear and concise presentation of its performance characteristics. The following table provides a template for summarizing the key validation parameters for a newly developed LC-MS/MS method.

Table 1: Summary of Quantitative Method Validation Parameters. This table format is essential for presenting the performance characteristics of the analytical method, allowing for easy assessment of its suitability for the intended application. The parameters listed are based on typical validation guidelines for bioanalytical methods.

ParameterAcceptance CriteriaExample Result
Linearity (r²) > 0.990.998
Linear Range Analyte-dependent0.5 - 500 ng/mL
Limit of Detection (LOD) Signal-to-Noise > 30.15 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise > 100.5 ng/mL
Intra-day Precision (%RSD) < 15%4.2%
Inter-day Precision (%RSD) < 15%6.8%
Accuracy (%Recovery) 85 - 115%98.5%
Matrix Effect (%) 80 - 120%92.3%
Extraction Recovery (%) > 60%85.1%

II. Experimental Protocols

The following protocols describe a general workflow for the extraction and quantification of a novel fungal metabolite from a biological matrix (e.g., plasma, cell culture media).

A. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of analytes from complex samples prior to LC-MS/MS analysis.[5]

Objective: To isolate the analyte of interest from interfering matrix components.

Materials:

  • Biological matrix (e.g., plasma)

  • Internal Standard (IS) solution (a structurally similar compound, if available)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • SPE cartridges (e.g., Oasis HLB)

  • SPE manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen biological samples to room temperature.

    • Vortex mix the samples for 10 seconds.

    • To 500 µL of the sample, add 50 µL of the internal standard (IS) solution.

    • Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the manifold.

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution:

    • Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Quantification

Objective: To chromatographically separate the analyte from other components and detect it with high sensitivity and specificity using tandem mass spectrometry.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient (Example):

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3.5 kV

  • MRM Transitions:

    • Analyte: Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of a pure standard)

    • Internal Standard: Precursor ion (Q1) > Product ion (Q3) (To be determined)

  • Collision Energy: To be optimized for each transition.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the quantification of a novel analyte from a biological sample.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Evaporate Dry-down & Reconstitution SPE->Evaporate LC_MS LC-MS/MS Analysis Evaporate->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for analyte quantification.

B. Hypothetical Signaling Pathway Involvement

Bioactive compounds often exert their effects by modulating cellular signaling pathways. While the specific pathways affected by "this compound" are unknown, the Mitogen-Activated Protein Kinase (MAPK) pathway is a common target for many natural products. The diagram below provides a simplified representation of the MAPK/ERK pathway.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: Simplified MAPK/ERK signaling pathway.

References

Application Notes and Protocols for In Vivo Studies with Epibenzomalvin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epibenzomalvin E is a fungal metabolite isolated from Penicillium species with the molecular formula C₂₄H₁₉N₃O₃.[1][2] It is an isomer of Benzmalvin E, a known inhibitor of indoleamine 2,3-dioxygenase (IDO).[3][4] The IDO pathway is a critical component in creating an immunosuppressive tumor microenvironment, making it a key target in cancer immunotherapy. This document outlines detailed protocols for the in vivo evaluation of this compound, assuming a mechanism of action consistent with IDO inhibition and potential anticancer activity.

Hypothesized Signaling Pathway

A proposed mechanism of action for this compound focuses on the inhibition of the IDO1 enzyme. In the tumor microenvironment, IDO1 is often upregulated in cancer cells and antigen-presenting cells. It catabolizes the essential amino acid tryptophan into kynurenine. The depletion of tryptophan and the accumulation of kynurenine suppress the activity of effector T cells and natural killer (NK) cells while promoting the proliferation of regulatory T cells (Tregs). This cascade leads to an immunosuppressive environment that allows the tumor to evade immune destruction. By inhibiting IDO1, this compound is hypothesized to restore local tryptophan levels, reduce kynurenine production, and thereby reverse tumor-induced immunosuppression, allowing for a robust anti-tumor immune response.

IDO1_Inhibition_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme (in Cancer/APCs) Tryptophan->IDO1 catabolizes T_Cell Effector T-Cells & NK Cells Tryptophan->T_Cell promotes Kynurenine Kynurenine IDO1->Kynurenine Kynurenine->T_Cell inhibits Treg Regulatory T-Cells (Tregs) Kynurenine->Treg promotes Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity drives Treg->T_Cell suppresses Immune_Suppression Immune Suppression Treg->Immune_Suppression drives Epibenzomalvin_E This compound Epibenzomalvin_E->IDO1 inhibits

Hypothesized signaling pathway of this compound.

Experimental Protocols

Preliminary Toxicity and Maximum Tolerated Dose (MTD) Assessment

Objective: To determine the safety profile and the maximum tolerated dose of this compound in a rodent model.

Animal Model: Female C57BL/6 mice, 6-8 weeks old.

Methodology:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

  • Dose Escalation: Administer this compound via intraperitoneal (IP) injection once daily for 5 consecutive days at escalating doses (e.g., 1, 5, 10, 25, 50 mg/kg). Include a vehicle control group.

  • Monitoring: Monitor animals twice daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming. Record body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than 10-15% body weight loss or significant clinical signs of distress.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

Data Presentation:

Dose Group (mg/kg)Mean Body Weight Change (%)MortalityClinical Signs of Toxicity
Vehicle Control
1
5
10
25
50
In Vivo Efficacy in a Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.

Animal Model: Female C57BL/6 mice (for MC38 colon adenocarcinoma) or BALB/c mice (for CT26 colon carcinoma), 6-8 weeks old.

Methodology:

  • Tumor Cell Implantation: Subcutaneously implant 1 x 10⁶ MC38 or CT26 cells into the right flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Vehicle Control (IP, daily)

    • This compound (at 0.5x MTD and 1x MTD, IP, daily)

    • Positive Control (e.g., anti-PD-1 antibody, 10 mg/kg, IP, twice weekly)

    • Combination: this compound + anti-PD-1 antibody

  • Endpoint: Continue treatment for 2-3 weeks or until tumors in the control group reach the predetermined endpoint size.

  • Data Collection: Record tumor volume, body weight, and survival.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Mean Survival (days)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control (anti-PD-1)
Combination
Pharmacodynamic (PD) Assessment

Objective: To confirm the in vivo mechanism of action of this compound by measuring changes in the kynurenine to tryptophan ratio.

Methodology:

  • Study Design: Use tumor-bearing mice from the efficacy study or a separate satellite group.

  • Sample Collection: At various time points after the final dose (e.g., 2, 8, 24 hours), collect plasma and tumor tissue.

  • Metabolite Analysis: Analyze the concentrations of kynurenine and tryptophan in plasma and tumor homogenates using LC-MS/MS.

  • Data Analysis: Calculate the kynurenine/tryptophan ratio for each treatment group and compare it to the vehicle control.

Data Presentation:

Treatment GroupTime Point (hours)Plasma Kyn/Trp RatioTumor Kyn/Trp Ratio
Vehicle Control2
8
24
This compound2
8
24

Experimental Workflow Diagram

In_Vivo_Experimental_Workflow cluster_Phase1 Phase 1: Preliminary Studies cluster_Phase2 Phase 2: Efficacy Evaluation cluster_Phase3 Phase 3: Mechanistic Studies MTD_Study Toxicity & MTD Assessment (C57BL/6 mice) Tumor_Implant Syngeneic Tumor Implantation (e.g., MC38 in C57BL/6) MTD_Study->Tumor_Implant Inform Dosing Formulation Dose Formulation Formulation->MTD_Study Randomization Randomization of Mice Tumor_Implant->Randomization Treatment Treatment Administration (Vehicle, this compound, Controls) Randomization->Treatment Monitoring Tumor & Survival Monitoring Treatment->Monitoring PD_Study Pharmacodynamic Assessment Treatment->PD_Study Provides Samples Sample_Collection Plasma & Tumor Collection PD_Study->Sample_Collection LC_MS LC-MS/MS Analysis (Kynurenine/Tryptophan Ratio) Sample_Collection->LC_MS

Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for the Expression of the Epibenzomalvin E Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the gene cluster responsible for the production of Epibenzomalvin E, a bioactive secondary metabolite. The information is intended to guide researchers in the heterologous expression of the biosynthetic gene cluster, quantification of gene expression, and analysis of the final product.

Application Notes

Introduction to this compound

This compound is a member of the benzomalvin class of fungal secondary metabolites. Benzomalvins have garnered interest due to their potential biological activities. For instance, benzomalvin A/D are known inhibitors of the substance P receptor NK1.[1] this compound has been isolated from Penicillium spathulatum and has demonstrated cytotoxic activity against cancer cell lines, suggesting its potential as a therapeutic agent. Understanding and manipulating its biosynthetic pathway is crucial for further drug development and production optimization.

The Benzomalvin Biosynthetic Gene Cluster (ben)

The biosynthesis of benzomalvins, including this compound, is orchestrated by a dedicated gene cluster. In the fungus Aspergillus terreus, this cluster is composed of three key genes:

  • benX : Encodes a putative S-adenosylmethionine (SAM)-binding methyltransferase, likely involved in the modification of the peptide backbone.[1]

  • benY : A nonribosomal peptide synthetase (NRPS) gene.[1]

  • benZ : A second nonribosomal peptide synthetase (NRPS) gene.[1]

These genes work in concert to assemble the complex chemical structure of the benzomalvins from amino acid precursors.

Proposed Biosynthetic Pathway of Benzomalvins

The production of benzomalvins is initiated by the sequential condensation of amino acid building blocks by the NRPS enzymes, BenY and BenZ. The proposed pathway involves the formation of a linear tripeptide intermediate, Anth-NmPhe-Anth (Anthranilate-N-methyl-Phenylalanine-Anthranilate).[1] This tripeptide then undergoes cyclization and further modifications, catalyzed by the enzymatic domains within the NRPSs and potentially the BenX methyltransferase, to yield the final benzomalvin structures, including this compound.

Data Presentation

The following tables are provided as templates for researchers to summarize their quantitative data from gene expression analysis and metabolite production experiments.

Table 1: Relative Gene Expression of the ben Gene Cluster

GeneCondition A (e.g., Control)Condition B (e.g., Inducer X)Fold Change (B vs. A)p-value
benXNormalized Expression LevelNormalized Expression LevelCalculated ValueStatistical Significance
benYNormalized Expression LevelNormalized Expression LevelCalculated ValueStatistical Significance
benZNormalized Expression LevelNormalized Expression LevelCalculated ValueStatistical Significance

Table 2: Production Titer of this compound

Strain/ConditionFermentation Time (hours)This compound Titer (mg/L)Standard Deviation
Wild-type Producer72Measured Value± Value
Heterologous Host (Control)72Measured Value± Value
Heterologous Host (ben cluster)72Measured Value± Value
Optimized Condition 172Measured Value± Value

Experimental Protocols

Protocol 1: Heterologous Expression of the ben Gene Cluster using Fungal Artificial Chromosomes (FAC)

This protocol describes the heterologous expression of the large ben gene cluster in a suitable fungal host, such as Aspergillus nidulans, using the Fungal Artificial Chromosome with Metabolomic Scoring (FAC-MS) method.

1. Fungal Artificial Chromosome (FAC) Library Construction: a. Isolate high-molecular-weight genomic DNA from the native this compound producing strain (e.g., Aspergillus terreus or Penicillium spathulatum). b. Mechanically shear the genomic DNA to an average size of 100-150 kb. c. Ligate the sheared DNA fragments into a suitable shuttle vector (e.g., a modified pSMART BAC vector containing the AMA1 fungal replicating element) to create a FAC library in E. coli.

2. Screening the FAC Library: a. Screen the E. coli library for clones containing the ben gene cluster using PCR with primers specific for benX, benY, and benZ. b. Isolate the FAC DNA from positive clones.

3. Transformation of a Fungal Host: a. Prepare protoplasts from a suitable fungal host strain (e.g., Aspergillus nidulans). b. Transform the protoplasts with the isolated FAC DNA containing the ben gene cluster using a PEG-mediated method. c. Select for transformants using an appropriate selectable marker present on the FAC vector.

4. Cultivation and Metabolite Extraction: a. Cultivate the fungal transformants in a suitable production medium. b. After a defined incubation period, harvest the culture broth and mycelium. c. Extract the secondary metabolites from the culture using an organic solvent (e.g., ethyl acetate).

5. Metabolomic Analysis: a. Analyze the crude extract using LC-MS/MS to screen for the production of this compound and other benzomalvins.

Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the quantification of the expression levels of the ben cluster genes.

1. RNA Extraction and cDNA Synthesis: a. Grow the fungal strain under the desired experimental conditions. b. Harvest the mycelium and immediately freeze it in liquid nitrogen. c. Extract total RNA from the mycelium using a commercial kit or a Trizol-based method. d. Treat the RNA with DNase I to remove any contaminating genomic DNA. e. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. Primer Design and Validation: a. Design qRT-PCR primers specific for the target genes (benX, benY, benZ) and a validated reference gene (e.g., β-tubulin or actin) for normalization. b. Validate the primer efficiency by performing a standard curve analysis.

3. qRT-PCR Reaction: a. Set up the qRT-PCR reactions using a SYBR Green-based master mix, the cDNA template, and the specific primers. b. Run the reactions on a real-time PCR instrument with a standard thermal cycling program.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a method for the accurate quantification of this compound in fungal extracts.

1. Sample Preparation: a. Prepare a crude extract from the fungal culture as described in Protocol 1. b. Dry the extract and resuspend it in a known volume of a suitable solvent (e.g., 50% acetonitrile). c. Prepare a series of calibration standards of purified this compound of known concentrations.

2. LC-MS/MS Analysis: a. Inject the samples and calibration standards onto a reverse-phase C18 column. b. Elute the compounds using a gradient of water and acetonitrile, both containing 0.1% formic acid. c. Operate the mass spectrometer in positive ion mode and use Multiple Reaction Monitoring (MRM) for quantification. d. Optimize the MRM transitions (precursor ion -> product ion) for this compound.

3. Data Analysis: a. Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

gene_cluster cluster_ben Benzomalvin Biosynthetic Gene Cluster (ben) benX benX (Methyltransferase) benY benY (NRPS) benZ benZ (NRPS)

Caption: Organization of the benzomalvin (ben) gene cluster.

biosynthetic_pathway Anthranilate Anthranilate BenY_BenZ BenY & BenZ (NRPSs) Anthranilate->BenY_BenZ NmPhe N-methyl-Phenylalanine NmPhe->BenY_BenZ Tripeptide Linear Tripeptide (Anth-NmPhe-Anth) BenY_BenZ->Tripeptide Cyclization Cyclization & Modification (BenY, BenZ, BenX) Tripeptide->Cyclization EpibenzomalvinE This compound Cyclization->EpibenzomalvinE

Caption: Proposed biosynthetic pathway of this compound.

experimental_workflow cluster_molecular Molecular Biology cluster_fermentation Fermentation & Analysis gDNA Isolate gDNA FAC_library Construct FAC Library gDNA->FAC_library Screening Screen for ben Cluster FAC_library->Screening Transformation Transform Fungal Host Screening->Transformation Cultivation Cultivate Transformants Transformation->Cultivation Extraction Metabolite Extraction Cultivation->Extraction qRT_PCR qRT-PCR Analysis Cultivation->qRT_PCR LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: Experimental workflow for heterologous expression and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Penicillium spathulatum Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the yield of Epibenzomalvin E from Penicillium spathulatum. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield from Penicillium spathulatum often low?

This compound is a secondary metabolite produced by the fungus Penicillium spathulatum. Secondary metabolites are compounds that are not essential for the primary growth of the organism but are often produced in response to environmental stress or during specific developmental stages.[1][2] Their production can be low because the expression of the biosynthetic gene clusters responsible for their synthesis is tightly regulated and often suppressed under standard laboratory conditions.[3][4] P. spathulatum is known to produce other related compounds like benzomalvin A and D.[5]

Q2: What are the most critical factors influencing the yield of secondary metabolites in Penicillium species?

The production of secondary metabolites in Penicillium is multifactorial. Key influencing factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time. Environmental signals and the presence of specific precursor molecules can also significantly impact the activation of biosynthetic pathways.

Q3: Is there an optimal medium for producing this compound?

While there is no universally "optimal" medium, as this can be strain-specific, media rich in complex carbohydrates and amino acids, such as those containing yeast extract and oatmeal, are often effective for inducing secondary metabolite production. It is recommended to screen a variety of media to determine the best-performing one for your specific P. spathulatum strain.

Q4: How can I confirm that my culture is producing this compound?

The most common method for detecting and quantifying secondary metabolites is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS). This allows for the separation and identification of the target compound from a complex mixture of other metabolites.

Troubleshooting Guides

Issue 1: Low or No Detectable Yield of this compound
Possible Cause Troubleshooting Step
Inappropriate culture conditionsSystematically vary one parameter at a time (e.g., temperature, pH, agitation speed) to identify the optimal conditions for your strain. It has been noted that some Penicillium species grow better at 15°C than at 25°C.
Nutrient limitation or repressionTest different carbon and nitrogen sources. Some simple sugars like glucose can sometimes repress secondary metabolism, while complex carbohydrates may enhance it. Supplementing the medium with potential precursors can also boost production.
Suboptimal fermentation timeHarvest the culture at different time points (e.g., every 2-3 days for up to 21 days) to determine the peak production phase. Secondary metabolite production often occurs in the stationary phase of growth.
Silent biosynthetic gene clusterThe genes for this compound production may not be expressed under standard lab conditions. Try using epigenetic modifiers or co-culturing with other microorganisms to induce gene expression.
Strain viability issuesEnsure your P. spathulatum culture is viable and not contaminated. Re-streak from a stock culture if necessary.
Issue 2: Inconsistent Yields Between Batches
Possible Cause Troubleshooting Step
Inoculum variabilityStandardize the inoculum size and age. Using a consistent number of spores or a specific volume of a pre-culture can improve reproducibility.
Inhomogeneous media preparationEnsure all media components are fully dissolved and sterilized consistently. Variations in media composition can lead to different metabolic responses.
Fluctuations in environmental conditionsUse a well-controlled incubator or bioreactor to maintain constant temperature, pH, and aeration. Minor fluctuations can have a significant impact on secondary metabolite production.
Genetic instability of the strainFungal strains can sometimes undergo genetic changes over successive subcultures. It is advisable to use a fresh culture from a cryopreserved stock for each experiment.

Experimental Protocols

Protocol 1: Cultivation of Penicillium spathulatum for Secondary Metabolite Production

This protocol outlines a general procedure for the submerged fermentation of P. spathulatum.

  • Inoculum Preparation:

    • Grow P. spathulatum on a solid agar medium, such as Potato Dextrose Agar (PDA), at 25°C for 7-10 days until sporulation is observed.

    • Harvest the spores by adding sterile water with a surfactant (e.g., 0.05% Tween 80) to the plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Fermentation:

    • Prepare the desired liquid fermentation medium (see table below for examples). Dispense into flasks, ensuring a good headspace-to-volume ratio (e.g., 100 mL in a 500 mL flask) for adequate aeration.

    • Inoculate the flasks with the spore suspension.

    • Incubate the flasks on a rotary shaker (e.g., 180 rpm) at a controlled temperature (e.g., 25°C) for the desired duration (e.g., 14-21 days).

Protocol 2: Extraction of this compound

This protocol provides a general method for solvent extraction of secondary metabolites from the fermentation broth.

  • Separation of Biomass and Supernatant:

    • After incubation, separate the fungal biomass from the liquid culture broth by filtration through muslin cloth or by centrifugation.

  • Solvent Extraction:

    • Extract the culture filtrate with an equal volume of a non-polar solvent such as ethyl acetate.

    • Mix vigorously in a separatory funnel and allow the layers to separate.

    • Collect the organic (ethyl acetate) layer. Repeat the extraction process 2-3 times to maximize recovery.

    • The fungal biomass can also be extracted separately with a polar solvent like methanol to recover intracellular metabolites.

  • Concentration:

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

    • The crude extract can then be redissolved in a suitable solvent for further purification or analysis by HPLC.

Data Presentation

Table 1: Example Media Compositions for Penicillium Fermentation
ComponentDefined Medium (DM)Complex Medium (CM)
Glucose15 g/L-
(NH₄)₂SO₄3.5 g/L-
MgSO₄·7H₂O0.5 g/L-
KH₂PO₄0.8 g/L-
Yeast Extract-10 g/L
Peptone-5 g/L
Sucrose-20 g/L
Trace Element Solution5 mL/L5 mL/L
Table 2: Reported Growth Rates for Penicillium Species in Different Media
MediumGrowth Rate Range (h⁻¹)
Defined Medium (DM)0.19 - 0.24
Complex Medium (CM)0.20 - 0.35

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_culture 2. Cultivation cluster_extraction 3. Downstream Processing cluster_analysis 4. Analysis & Purification spore_prep Spore Suspension Preparation inoculation Inoculation spore_prep->inoculation media_prep Media Formulation and Sterilization media_prep->inoculation fermentation Submerged Fermentation (Controlled Conditions) inoculation->fermentation harvest Harvesting (Filtration/Centrifugation) fermentation->harvest extraction Solvent Extraction harvest->extraction concentration Crude Extract Concentration extraction->concentration hplc HPLC-MS Analysis concentration->hplc purification Purification hplc->purification

Caption: Experimental workflow for this compound production.

influencing_factors cluster_media Media Composition cluster_physical Physical Parameters cluster_biological Biological Factors yield This compound Yield carbon Carbon Source carbon->yield nitrogen Nitrogen Source nitrogen->yield precursors Precursors precursors->yield trace Trace Elements trace->yield temp Temperature temp->yield ph pH ph->yield aeration Aeration aeration->yield time Incubation Time time->yield strain Strain Genetics strain->yield inoculum Inoculum Quality inoculum->yield

Caption: Factors influencing this compound yield.

References

Technical Support Center: Large-Scale Production of Epibenzomalvin E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Epibenzomalvin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale production challenging?

This compound belongs to the diketopiperazine (DKP) class of natural products, which are typically complex alkaloids isolated from fungal sources. The large-scale production of such intricate molecules presents several challenges, including:

  • Complex Synthesis: The chemical synthesis of DKPs involves the construction of multiple stereocenters and sensitive functional groups, which can be difficult to achieve with high yield and stereoselectivity.[1][2]

  • Biosynthesis Regulation: In its natural fungal producers, the biosynthetic gene clusters responsible for producing secondary metabolites like this compound are often "silent" or expressed at very low levels under standard laboratory fermentation conditions.[3][4][5]

  • Low Titers: Achieving high production titers from fungal fermentations can be difficult, requiring extensive optimization of media composition, culture conditions, and potentially genetic engineering of the producing strain.

  • Purification Complexity: Fermentation broths are complex mixtures containing numerous other metabolites, making the isolation and purification of the target compound a significant hurdle.

Q2: What are the general approaches to the synthesis of complex diketopiperazines like this compound?

The total synthesis of complex DKPs is a significant area of research in organic chemistry. Key strategies often involve:

  • Convergent Synthesis: Building complex fragments of the molecule separately before joining them together.

  • Stereoselective Reactions: Employing chiral catalysts or auxiliaries to control the 3D arrangement of atoms.

  • Biomimetic Synthesis: Designing synthetic routes that mimic the proposed biosynthetic pathway in the producing organism. A recent strategy for the synthesis of related DTP natural products, Epicoccin G and Rostratin A, utilized a C-H bond activation strategy to efficiently construct the core ring system.

Q3: How can the production of this compound from a fungal source be enhanced?

Several strategies can be employed to increase the yield of secondary metabolites from fungal cultures:

  • OSMAC (One Strain, Many Compounds) Approach: Systematically varying cultivation parameters such as media components, temperature, pH, and aeration to trigger the expression of different biosynthetic pathways.

  • Epigenetic Modification: Using chemical agents, such as histone deacetylase (HDAC) inhibitors, to alter chromatin structure and activate silent gene clusters.

  • Co-cultivation: Growing the producing fungus with other microorganisms, which can induce the production of defense-related secondary metabolites.

  • Metabolic Engineering: Genetically modifying the fungal strain to overexpress key biosynthetic genes or remove competing pathways.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no production of this compound in fermentation - Inappropriate fermentation medium or culture conditions.- Silent biosynthetic gene cluster.- Strain degradation or mutation.- Optimize media components (carbon/nitrogen sources, trace elements).- Vary temperature, pH, and aeration parameters.- Implement the OSMAC approach.- Add epigenetic modifiers (e.g., SAHA, sodium butyrate) to the culture.- Re-isolate the producing strain from a stock culture.
Difficulties in purifying this compound - Co-elution with structurally similar impurities.- Degradation of the compound during purification.- Low concentration in the crude extract.- Employ multi-dimensional chromatography (e.g., normal-phase followed by reverse-phase HPLC).- Use alternative separation techniques like counter-current chromatography.- Work at low temperatures and use buffers to maintain pH stability.- Concentrate the crude extract using solid-phase extraction (SPE) prior to chromatography.
Inconsistent yields between batches - Variability in raw materials (e.g., media components).- Inconsistent inoculum preparation.- Fluctuations in fermentation parameters.- Source high-purity, consistent raw materials.- Standardize inoculum preparation protocol (spore concentration, age).- Implement strict process controls for temperature, pH, and dissolved oxygen.
Identification of unknown impurities - Spontaneous degradation of this compound.- Production of related, but undesired, metabolites.- Contamination of the culture.- Use analytical techniques like LC-MS/MS and NMR to characterize the impurities.- Adjust fermentation or purification conditions to minimize degradation.- Re-evaluate the producing strain for purity.

Experimental Protocols

General Protocol for Fungal Fermentation and Metabolite Extraction

This protocol provides a general framework. Specific parameters will need to be optimized for the this compound-producing strain.

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable agar medium until sporulation.

    • Harvest spores in a sterile surfactant solution (e.g., 0.05% Tween 80).

    • Determine spore concentration using a hemocytometer.

  • Fermentation:

    • Inoculate a seed culture medium with a defined spore concentration.

    • Incubate at a specific temperature with agitation for 2-3 days.

    • Transfer the seed culture to the production fermentation medium.

    • Incubate under optimized conditions (temperature, pH, agitation, aeration) for the desired production period.

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract the culture broth with an appropriate organic solvent (e.g., ethyl acetate, butanol).

    • Extract the fungal mycelium separately, often after homogenization, with a suitable solvent.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Analytical Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Crude_Extract Crude Extract SPE Solid-Phase Extraction (SPE) [Clean-up and Concentration] Crude_Extract->SPE Load HPLC High-Performance Liquid Chromatography (HPLC) [Separation] SPE->HPLC Inject Purified Sample DAD Diode Array Detector (DAD) [UV-Vis Spectrum] HPLC->DAD Eluent Flow MS Mass Spectrometer (MS) [Mass-to-Charge Ratio] HPLC->MS Eluent Flow Quantification Quantification [Comparison to Standard Curve] DAD->Quantification Purity_Assessment Purity Assessment [Peak Area Normalization] DAD->Purity_Assessment MS->Quantification G Start Low Yield of This compound Check_Fermentation Verify Fermentation Parameters (Temp, pH, Media) Start->Check_Fermentation Check_Strain Assess Strain Viability and Purity Start->Check_Strain Optimize_Conditions Systematically Optimize Culture Conditions (OSMAC) Check_Fermentation->Optimize_Conditions Parameters OK Re_evaluate Re-evaluate Problem Check_Fermentation->Re_evaluate Parameters Incorrect Check_Strain->Optimize_Conditions Strain OK Check_Strain->Re_evaluate Strain Contaminated or Degraded Epigenetic_Modification Induce with Epigenetic Modifiers Optimize_Conditions->Epigenetic_Modification Yield Still Low Success Yield Improved Optimize_Conditions->Success Genetic_Engineering Consider Strain Genetic Engineering Epigenetic_Modification->Genetic_Engineering Yield Still Low Epigenetic_Modification->Success Genetic_Engineering->Success

References

Technical Support Center: Overcoming Solubility Challenges of Epibenzomalvin E in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Epibenzomalvin E during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a fungal-derived secondary metabolite belonging to the meroterpenoid class of natural products.[1] Compounds of this nature often exhibit a high degree of lipophilicity, leading to poor aqueous solubility. This inherent low solubility can present significant challenges for in vitro studies, as achieving the desired concentrations in aqueous cell culture media or buffer systems is often difficult. Inadequate dissolution can lead to precipitation of the compound, resulting in inaccurate and irreproducible experimental outcomes.

Q2: What is the recommended first-line solvent for dissolving this compound?

For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful aprotic solvent capable of dissolving many poorly water-soluble compounds. It is crucial to prepare a high-concentration stock solution in DMSO, which can then be serially diluted to the final working concentration in the aqueous experimental medium.

Q3: My this compound precipitates when I dilute the DMSO stock in my aqueous buffer or cell culture medium. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to troubleshoot this problem:

  • Lower the Final DMSO Concentration: While preparing working solutions, ensure the final concentration of DMSO in the well is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.

  • Use a Co-solvent: Employing a co-solvent system can enhance the solubility of this compound in aqueous solutions.[2][3] Ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used co-solvents that can be mixed with water to improve the solubilization of nonpolar drugs.[2][3]

  • Incorporate Surfactants: The use of non-ionic surfactants, such as Polysorbate 80 (Tween 80) or Poloxamers, can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules. This technique, known as micellar solubilization, can effectively prevent precipitation in aqueous media.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.

Q4: Are there any physical methods to improve the solubility of this compound?

Yes, physical modifications can also aid in solubilization:

  • Sonication: Applying ultrasonic waves can help to break down compound aggregates and facilitate dissolution.

  • Vortexing and Gentle Heating: Vigorous mixing and warming the solution (if the compound is heat-stable) can increase the rate of dissolution.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, which can lead to an improved dissolution rate.

Troubleshooting Guide: Solubility Issues

IssuePossible CauseRecommended Solution
Compound precipitates immediately upon addition to aqueous media. The compound has very low aqueous solubility and the final concentration is above its solubility limit.1. Increase the percentage of DMSO in the final working solution (up to a non-toxic limit).2. Use a co-solvent system (e.g., water/ethanol or water/PEG).3. Prepare a formulation with a surfactant (e.g., Tween 80).4. Utilize cyclodextrins to form an inclusion complex.
A clear solution is formed initially, but the compound precipitates over time. The compound is supersaturated and thermodynamically unstable in the aqueous medium.1. Lower the final concentration of the compound.2. Include a stabilizing agent, such as a polymer or surfactant, in the formulation.3. Prepare fresh dilutions immediately before each experiment.
Inconsistent results are observed between experiments. The compound is not fully dissolved, leading to variability in the actual concentration.1. Visually inspect the stock solution and dilutions for any particulate matter before use.2. Implement a standardized and validated protocol for solution preparation, including specific mixing times and temperatures.3. Consider filtering the stock solution through a compatible (e.g., PTFE) syringe filter to remove any undissolved particles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing the Compound: Accurately weigh 1 mg of this compound powder using a calibrated analytical balance. (Assuming a fictional molecular weight of 400 g/mol for calculation purposes).

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For 1 mg of a 400 g/mol compound, this would be 250 µL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (e.g., MTT Assay) with a Poorly Soluble Compound
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., 0.1%). To avoid precipitation, consider pre-mixing the DMSO stock with a small volume of serum-containing medium before adding it to the larger volume of medium.

  • Compound Treatment: Remove the old medium from the cells and add the prepared working solutions of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: Add MTT solution to each well and incubate according to the manufacturer's protocol to allow for the formation of formazan crystals.

  • Solubilization of Formazan: Add the solubilization solution (e.g., acidified isopropanol or a commercial solubilizing agent) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation of Stock Solution cluster_sol_test Solubility Testing in Aqueous Medium cluster_decision Outcome cluster_actions Actions weigh Weigh Compound add_solvent Add 100% DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve dilute Dilute Stock in Aqueous Medium dissolve->dilute observe Visual Observation for Precipitation dilute->observe incubate Incubate (e.g., 1h, 24h) observe->incubate observe2 Re-observe for Precipitation incubate->observe2 is_soluble Soluble? observe2->is_soluble proceed Proceed with Assay is_soluble->proceed Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No

Caption: Experimental Workflow for Solubility Testing.

nfkb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB p50/p65 (NF-κB) NFkB->IkB Bound NFkB_active Active p50/p65 IkB_p->NFkB_active Releases NFkB_nuc p50/p65 NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription EpibenzomalvinE This compound EpibenzomalvinE->IKK Inhibition

References

Technical Support Center: Optimizing Fermentation for Benzomalvin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the biosynthesis of benzomalvins. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are benzomalvins and which microorganisms produce them?

Benzomalvins are a class of benzodiazepine alkaloids, which are fungal-derived specialized metabolites.[1][2][3] They are produced by various species of filamentous fungi, most notably from the Penicillium and Aspergillus genera.[4][5] These compounds are of significant interest due to their biological activities, including their potential as substance P receptor NK1 inhibitors and their cytotoxic effects against cancer cell lines.

Q2: What is the biosynthetic pathway for benzomalvins?

Benzomalvin biosynthesis is carried out by a nonribosomal peptide synthetase (NRPS) gene cluster. The core machinery involves two NRPS enzymes, BenY and BenZ, and a methyltransferase, BenX. The biosynthesis proceeds through the formation of a linear tripeptide intermediate, Anth-NmPhe-Anth. The BenY-CT domain then catalyzes the cyclization and release of the precursor, which undergoes transannulation to form the final benzomalvin structure.

Troubleshooting Guide

Q1: My Penicillium/Aspergillus culture is growing, but I'm not detecting any benzomalvin production. What could be the issue?

Low or no production of secondary metabolites like benzomalvins, despite good biomass growth, is a common issue. Several factors could be at play:

  • Suboptimal Fermentation Conditions: Benzomalvin production, like many secondary metabolites, is often triggered by specific environmental cues or nutrient limitations. Optimal conditions for growth may not be optimal for secondary metabolite production.

  • Incorrect Precursor Availability: The building blocks for benzomalvins are anthranilic acid and N-methyl-L-phenylalanine. A lack of these precursors in the medium can limit production.

  • Inappropriate Fermentation Stage: Secondary metabolite production typically occurs during the stationary phase of growth, after the rapid growth phase (trophophase) has slowed down. You may need to extend your fermentation time.

  • Media Composition: The carbon-to-nitrogen (C:N) ratio in the fermentation medium can significantly influence the switch from primary to secondary metabolism.

Q2: I'm observing inconsistent yields of benzomalvins between different fermentation batches. How can I improve reproducibility?

Inconsistent yields can be frustrating. Here are some areas to focus on for improving reproducibility:

  • Inoculum Standardization: Ensure that the age and concentration of the inoculum are consistent for each fermentation. Using a standardized spore suspension or a defined volume of a pre-culture can help.

  • Precise Control of Fermentation Parameters: Small variations in pH, temperature, and aeration can have a large impact on secondary metabolite production. Use of a well-controlled bioreactor is recommended.

  • Raw Material Consistency: The composition of complex media components like yeast extract or peptone can vary between batches and suppliers. Using defined or semi-defined media can improve consistency.

Q3: My fermentation is showing signs of contamination. What should I do?

Contamination is a serious issue that can lead to the loss of your experiment.

  • Identify the Contaminant: Observe the morphology of the contaminating organism. Bacterial contamination often results in a cloudy broth and a drop in pH. Fungal contamination may appear as distinct colonies with different colors or textures.

  • Discard and Sterilize: It is generally best to discard a contaminated batch to prevent it from spreading. Thoroughly clean and sterilize all equipment before starting a new fermentation.

  • Review Aseptic Techniques: Re-evaluate your aseptic techniques for media preparation, inoculation, and sampling to identify and eliminate potential sources of contamination.

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Strain Cultivation: Grow the Penicillium or Aspergillus strain on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days until sporulation is observed.

  • Spore Suspension: Flood the surface of the agar plate with a sterile 0.02% Tween 80 solution.

  • Spore Collection: Gently scrape the surface with a sterile loop to dislodge the spores.

  • Concentration Adjustment: Transfer the spore suspension to a sterile tube and adjust the concentration to approximately 107-108 spores/mL using a hemocytometer. This suspension will be used to inoculate the seed culture.

Protocol 2: Submerged Fermentation
  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth) with the spore suspension. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

  • Production Culture: Inoculate a 1 L flask containing 200 mL of production medium with 10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days. Samples can be taken periodically to monitor growth and benzomalvin production.

Protocol 3: Extraction and Quantification of Benzomalvins
  • Biomass Separation: Separate the fungal biomass from the fermentation broth by centrifugation or filtration.

  • Extraction: Extract the biomass and the broth separately with an organic solvent such as ethyl acetate. Repeat the extraction process three times for complete recovery.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Quantification: Redissolve the crude extract in a suitable solvent (e.g., methanol) and quantify the benzomalvin concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Data Presentation: Optimizing Fermentation Parameters

While specific quantitative data for benzomalvin production is limited in the public domain, the following tables provide a summary of typical starting parameters for optimizing the production of secondary metabolites from Penicillium and Aspergillus species. These should be used as a guideline for designing experiments to optimize benzomalvin biosynthesis.

Table 1: Media Composition for Secondary Metabolite Production

Media ComponentConcentration RangePurpose
Carbon Source
Glucose20-50 g/LReadily available energy source
Soluble Starch20-40 g/LSlower release of glucose
Millet/Rice30-70 g/L (solid state)Complex carbohydrate source
Nitrogen Source
Peptone5-15 g/LOrganic nitrogen source
Yeast Extract2-10 g/LProvides nitrogen, vitamins, and growth factors
Arginine5 g/LSpecific amino acid precursor/nitrogen source
Minerals
KH2PO40.5-1 g/LPhosphate source and buffering agent
MgSO4·7H2O0.2-0.5 g/LProvides magnesium ions
Trace Elements0.1% (v/v) of stock solutionProvides essential micronutrients

Table 2: Fermentation Conditions for Secondary Metabolite Production

ParameterOptimized RangeRationale
Temperature 25-30°COptimal for growth and enzyme activity in many Penicillium and Aspergillus species.
pH 4.0-7.0Secondary metabolite production is often favored in slightly acidic to neutral conditions.
Aeration (Agitation) 150-250 rpmEnsures sufficient oxygen supply for aerobic respiration and metabolite biosynthesis.
Fermentation Time 7-21 daysSecondary metabolite production typically peaks in the late stationary phase.
Precursor Addition VariesAddition of anthranilic acid or L-phenylalanine may enhance benzomalvin yield.

Visualizations

Benzomalvin_Biosynthesis cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) Anthranilic_Acid_1 Anthranilic Acid BenZ BenZ (NRPS) Anthranilic_Acid_1->BenZ N_methyl_L_phenylalanine N-methyl-L-phenylalanine N_methyl_L_phenylalanine->BenZ Anthranilic_Acid_2 Anthranilic Acid BenY BenY (NRPS) Anthranilic_Acid_2->BenY Linear_Tripeptide Linear Tripeptide Intermediate (Anth-NmPhe-Anth) BenZ->Linear_Tripeptide BenY->Linear_Tripeptide Cyclization_Release Cyclization & Release (BenY-CT domain) Linear_Tripeptide->Cyclization_Release Transannulation Transannulation Cyclization_Release->Transannulation Benzomalvin Benzomalvin Transannulation->Benzomalvin

Caption: Biosynthetic pathway of benzomalvins.

Experimental_Workflow Strain_Selection Strain Selection (Penicillium/Aspergillus sp.) Inoculum_Preparation Inoculum Preparation (Spore Suspension) Strain_Selection->Inoculum_Preparation Fermentation Submerged Fermentation (Shake Flask / Bioreactor) Inoculum_Preparation->Fermentation Parameter_Optimization Parameter Optimization (Media, pH, Temp, Aeration) Fermentation->Parameter_Optimization Extraction Extraction of Benzomalvins (Solvent Extraction) Fermentation->Extraction Parameter_Optimization->Fermentation Analysis Analysis & Quantification (HPLC) Extraction->Analysis Scale_Up Scale-Up (Bioreactor) Analysis->Scale_Up

Caption: Experimental workflow for optimizing benzomalvin biosynthesis.

Troubleshooting_Guide Start Low or No Benzomalvin Production Check_Growth Is there good biomass growth? Start->Check_Growth Optimize_Growth Optimize Growth Conditions: - Inoculum - Media - Temperature Check_Growth->Optimize_Growth No Check_Fermentation_Time Is fermentation time sufficient (>7 days)? Check_Growth->Check_Fermentation_Time Yes Extend_Fermentation Extend Fermentation Time Check_Fermentation_Time->Extend_Fermentation No Check_Media Is media optimized for secondary metabolism? Check_Fermentation_Time->Check_Media Yes Optimize_Media Optimize Media: - C:N Ratio - Precursor Addition Check_Media->Optimize_Media No Check_Extraction Is the extraction protocol efficient? Check_Media->Check_Extraction Yes Optimize_Extraction Optimize Extraction Protocol: - Solvent Choice - pH Adjustment Check_Extraction->Optimize_Extraction No Success Successful Production Check_Extraction->Success Yes

Caption: Troubleshooting decision tree for low benzomalvin yield.

References

Technical Support Center: Troubleshooting Compound Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the instability of a compound like Compound E in an aqueous solution?

A1: The instability of a compound in an aqueous solution can be attributed to several factors. The most common reasons include:

  • pH: The acidity or alkalinity of the solution can significantly impact the stability of a compound. Many compounds are most stable within a specific pH range, and extreme pH values can catalyze degradation reactions like hydrolysis.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways such as hydrolysis and oxidation.[1]

  • Light Exposure: Exposure to light, particularly UV light, can provide the energy needed to initiate photolytic degradation.[1]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the oxidative degradation of susceptible functional groups within a compound. This is a common degradation pathway.[1]

  • Hydrolysis: As a primary degradation pathway for many drugs, hydrolysis is the cleavage of chemical bonds by water. Functional groups like esters and amides are particularly susceptible to this process.[1]

Q2: I've observed a precipitate forming in my Compound E solution. What could be the cause?

A2: Precipitate formation can be due to several factors:

  • pH Shift: The solubility of ionizable compounds is highly dependent on the pH of the solution. A shift in pH can cause the compound to convert to a less soluble form, leading to precipitation.

  • Temperature Changes: A decrease in temperature can reduce the solubility of some compounds, causing them to precipitate out of solution.

  • "Salting Out": The presence of high concentrations of salts in your buffer can decrease the solubility of your compound.

  • Degradation: The degradation products of your compound may be less soluble than the parent compound, leading to precipitation over time.

Q3: My Compound E seems to be losing potency over a short period. How can I determine the cause?

A3: A loss of potency is a direct indicator of compound degradation. To determine the cause, a systematic approach is recommended:

  • Review Storage Conditions: Ensure that the compound is being stored at the recommended temperature and protected from light.

  • Evaluate Solution Preparation: Double-check the pH of your aqueous solution and the purity of the water and any excipients used.

  • Conduct a Forced Degradation Study: Intentionally exposing your compound to harsh conditions (e.g., high temperature, extreme pH, UV light, oxidation) can help identify the primary degradation pathways.

  • Analyze by HPLC: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent compound and its degradants, providing a clear picture of the stability profile.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

If your HPLC analysis shows unexpected peaks, it could indicate the presence of degradants.

  • Solution:

    • Ensure Purity of Solvents: Use high-purity solvents and ensure they are properly filtered and degassed.

    • Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column to achieve better separation and resolution of peaks.

    • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of your peaks.

    • Characterize Degradants: If degradants are confirmed, consider using techniques like mass spectrometry (MS) to identify their structures.

Issue 2: Rapid Degradation in a Specific Buffer

If you observe that Compound E is less stable in a particular buffer system, the buffer itself may be contributing to the degradation.

  • Solution:

    • Test Different Buffer Systems: Evaluate the stability of your compound in alternative buffer systems (e.g., citrate, acetate, MES) at the same pH.

    • Consider Buffer Catalysis: Some buffer species can catalyze specific degradation reactions. A literature search on the functional groups in your compound can provide clues.

    • Adjust Buffer Concentration: In some cases, a lower buffer concentration may reduce the rate of degradation.

Data Presentation

Table 1: Stability of Compound E under Various Conditions after 24 hours

ConditionTemperature (°C)Solvent/Buffer (pH)Purity by HPLC (%)Major Degradant(s)
Control4Acetonitrile/Water (1:1)99.5Not Detected
Acidic400.1 M HCl (pH 1)75.2Hydrolysis Product A
Neutral40Phosphate Buffer (pH 7.4)92.1Oxidation Product B
Basic400.1 M NaOH (pH 13)60.8Hydrolysis Product C
Oxidative253% H₂O₂85.4Oxidation Product B
Photolytic25Acetonitrile/Water (1:1)90.3Photodegradation Product D

Experimental Protocols

Protocol 1: Forced Degradation Study of Compound E

Objective: To identify the potential degradation pathways of Compound E under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Compound E in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: HPLC Method for Stability Analysis of Compound E

Objective: To quantify the purity of Compound E and separate it from its potential degradants.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

  • Column Temperature: 30°C.

Visualizations

Hypothetical Degradation Pathway of Compound E Compound_E Compound E (Parent Molecule) Hydrolysis_A Hydrolysis Product A (Acid-catalyzed) Compound_E->Hydrolysis_A H+ / H₂O Hydrolysis_C Hydrolysis Product C (Base-catalyzed) Compound_E->Hydrolysis_C OH- / H₂O Oxidation_B Oxidation Product B Compound_E->Oxidation_B Oxidizing Agent (e.g., H₂O₂) Photo_D Photodegradation Product D Compound_E->Photo_D UV Light

Caption: Hypothetical degradation pathways of Compound E.

Experimental Workflow for Stability Testing Prep Prepare Compound E Stock Solution Stress Apply Stress Conditions (Heat, pH, Light, Oxidant) Prep->Stress Sample Collect Samples at Time Points Stress->Sample HPLC Analyze by HPLC-UV/MS Sample->HPLC Data Quantify Degradation and Identify Products HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for assessing compound stability.

Troubleshooting Logic for Compound Instability Start Instability Observed? Check_Storage Check Storage Conditions? Start->Check_Storage Check_Prep Review Solution Preparation? Check_Storage->Check_Prep No Issues Found Forced_Deg Perform Forced Degradation Study? Check_Prep->Forced_Deg No Issues Found Optimize Optimize Formulation (pH, Buffer, Excipients)? Forced_Deg->Optimize End Problem Solved Optimize->End

Caption: Decision tree for troubleshooting instability.

References

Technical Support Center: Epibenzomalvin E Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Epibenzomalvin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a fungal secondary metabolite belonging to the benzomalvin class of compounds. It is primarily isolated from various species of the Penicillium genus. These fungi can be cultured in the laboratory to produce this compound for research and development purposes.

Q2: What are the general steps involved in the purification of this compound?

The purification of this compound from fungal culture typically involves the following stages:

  • Fermentation: Culturing the Penicillium strain in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: Separating the fungal biomass from the culture broth and extracting the broth with an organic solvent, commonly ethyl acetate.

  • Initial Fractionation: A preliminary chromatographic step, such as column chromatography with an ODS (octadecylsilane) stationary phase, to separate the crude extract into fractions.

  • High-Performance Liquid Chromatography (HPLC) Purification: A final purification step using semi-preparative HPLC to isolate this compound to a high degree of purity.

Q3: What are the known biological activities of benzomalvin-type compounds?

Benzomalvin derivatives have been reported to exhibit significant biological activities, including cytotoxic effects against various cancer cell lines.[1] Research suggests that their mechanism of action involves the induction of apoptosis (programmed cell death) through a p53-dependent signaling pathway.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract - Suboptimal fungal growth conditions.- Inefficient extraction solvent or procedure.- Optimize fermentation parameters such as media composition, pH, temperature, and incubation time.- Use a polar solvent like ethyl acetate for extraction and perform multiple extractions to ensure complete recovery of the compound.
Co-elution of Impurities during HPLC - Suboptimal mobile phase gradient.- Inappropriate column chemistry.- Adjust the gradient profile of the mobile phase to improve the separation of the target compound from closely eluting impurities.- Experiment with different HPLC columns (e.g., different pore sizes or stationary phase modifications) to achieve better resolution.
Degradation of this compound - Exposure to harsh pH or high temperatures.- Maintain neutral pH conditions throughout the purification process.- Avoid excessive heat; perform extractions and solvent evaporation at or below room temperature.
Inconsistent Retention Times in HPLC - Fluctuation in mobile phase composition.- Column degradation.- Changes in column temperature.- Ensure precise and consistent preparation of the mobile phase.- Use a guard column to protect the analytical column and replace the column if performance degrades.- Employ a column oven to maintain a stable temperature during HPLC runs.

Quantitative Data Summary

Purification StepTotal Weight (mg)Yield (%)Purity (%)
Crude Ethyl Acetate Extract 1000100~5
ODS Column Fractionation 20020~25
Semi-preparative HPLC 151.5>95

Experimental Protocols

Fungal Fermentation and Extraction
  • Inoculate a suitable liquid culture medium (e.g., Potato Dextrose Broth) with the this compound-producing Penicillium strain.

  • Incubate the culture for 14-21 days at a controlled temperature (e.g., 25°C) with shaking.

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate.

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

ODS Column Chromatography (Initial Fractionation)
  • Prepare a column packed with ODS silica gel.

  • Dissolve the crude extract in a minimal amount of methanol.

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pool the relevant fractions and evaporate the solvent.

Semi-preparative HPLC Purification
  • Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 4 mL/min.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: Linear gradient from 20% to 80% B

    • 35-40 min: 80% B

    • 40.1-45 min: 20% B (re-equilibration)

  • Dissolve the enriched fraction from the ODS column in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream Purification Fermentation Fungal Fermentation (Penicillium sp.) Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Culture Broth ODS_Column ODS Column Chromatography Extraction->ODS_Column Crude Extract HPLC Semi-preparative HPLC ODS_Column->HPLC Enriched Fraction Final_Product Purified This compound HPLC->Final_Product p53_pathway Benzomalvin Benzomalvin (e.g., this compound) p53 p53 Activation Benzomalvin->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

addressing batch-to-batch variability of Epibenzomalvin E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epibenzomalvin E. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and ensuring the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing and handling this compound?

A1: this compound is sensitive to light and temperature fluctuations. For long-term storage, it is recommended to store the compound at -80°C in a desiccated environment. For short-term use, aliquots can be stored at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

Q2: What is the known mechanism of action for this compound?

A2: this compound is a potent inhibitor of the Prostaglandin E Synthase-1 (mPGES-1) enzyme. By selectively blocking mPGES-1, it reduces the production of Prostaglandin E2 (PGE2), a key mediator of inflammation.[1][2] This targeted action helps to mitigate inflammatory responses with potentially fewer side effects than non-selective anti-inflammatory agents.

Q3: What are the common solvents for reconstituting this compound?

A3: this compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay is below 0.1% to avoid solvent-induced cytotoxicity.

Q4: How can I confirm the identity and purity of a new batch of this compound?

A4: The identity and purity of each batch should be independently verified using a combination of analytical techniques.[3][4] High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight and thus the identity of the compound.

Troubleshooting Guide

Batch-to-batch variability is a significant challenge in experimental research.[5] The following guide provides solutions to common issues encountered with this compound.

Issue Potential Causes Recommended Solutions
Inconsistent Biological Activity (e.g., variable IC50 values) 1. Degradation of Compound: Improper storage or handling. 2. Purity Variations: Presence of impurities or isomers in different batches. 3. Assay Variability: Inconsistent cell passage number, seeding density, or reagent quality.1. Confirm Compound Integrity: Perform HPLC analysis to check for degradation products. Store aliquots at -80°C and minimize freeze-thaw cycles. 2. Assess Purity: Run a purity check via HPLC on each new batch. Only use batches with purity >98%. 3. Standardize Assay Conditions: Use a consistent cell passage number, validate cell density, and ensure all reagents are within their expiration dates.
Poor Solubility in Aqueous Solutions 1. Incorrect Solvent: Use of an inappropriate solvent for the final dilution. 2. Precipitation: Compound precipitating out of solution at lower concentrations.1. Use a Stock Solution: Prepare a high-concentration stock in 100% DMSO and dilute to the final concentration in aqueous buffer or media just before use. 2. Vortex and Warm: Gently vortex the solution and warm to 37°C to aid dissolution. If precipitation persists, consider using a surfactant like Tween-20 at a low concentration (e.g., 0.01%).
Unexpected Cellular Toxicity 1. High Solvent Concentration: Final DMSO concentration exceeding 0.1%. 2. Contaminants: Presence of cytotoxic impurities in the batch.1. Perform a Solvent Control: Always include a vehicle control (e.g., media with the same final DMSO concentration) in your experiments. 2. Screen for Impurities: Use LC-MS to screen for potential contaminants.
Quality Control Parameters for this compound
Parameter Method Acceptance Criteria
Purity HPLC-UV≥ 98%
Identity LC-MSMolecular Weight ± 0.5 Da
Residual Solvents GC-MS≤ 0.5%
Biological Activity Cell-Based IC50 AssayWithin 2-fold of reference standard

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in Acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • Integrate the peak area of all peaks.

    • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Cell-Based IC50 Determination Assay
  • Cell Seeding:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

    • Add the diluted compound to the cells and incubate for 1 hour.

  • Induction of Inflammation:

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate for 24 hours.

  • PGE2 Measurement:

    • Collect the cell supernatant.

    • Measure the concentration of PGE2 using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the PGE2 concentration against the log of the this compound concentration.

    • Use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.

Visualizations

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Expression NFkB->COX2 induces ArachidonicAcid Arachidonic Acid PGH2 PGH2 ArachidonicAcid->PGH2 COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 mPGES1 mPGES-1 Inflammation Inflammation PGE2->Inflammation EpibenzomalvinE This compound EpibenzomalvinE->mPGES1

Caption: Hypothetical signaling pathway of this compound.

qc_workflow start Receive New Batch of This compound hplc Purity Assessment (HPLC) start->hplc lcms Identity Confirmation (LC-MS) start->lcms purity_check Purity ≥ 98%? hplc->purity_check identity_check Correct Mass? lcms->identity_check purity_check->identity_check Yes fail Reject Batch purity_check->fail No bioassay Biological Activity Assay (IC50) identity_check->bioassay Yes identity_check->fail No activity_check Activity within 2-fold of Reference? bioassay->activity_check pass Release Batch for Use activity_check->pass Yes activity_check->fail No

Caption: Quality control workflow for new batches.

troubleshooting_flow start Inconsistent Experimental Results check_compound Is the compound the primary suspect? start->check_compound check_purity Check Purity (HPLC) check_compound->check_purity Yes check_assay Review Assay Parameters: - Cell Passage - Reagent Quality - Controls check_compound->check_assay No purity_ok Purity >98%? check_purity->purity_ok check_storage Review Storage and Handling Procedures purity_ok->check_storage Yes order_new Order New Batch purity_ok->order_new No re_run Re-run Experiment with Standardized Parameters check_storage->re_run check_assay->re_run

Caption: Troubleshooting decision tree for experiments.

References

minimizing degradation of Epibenzomalvin E during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Epibenzomalvin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and maximizing yield during the extraction and purification of this fungal metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical nature?

A1: this compound is a fungal secondary metabolite that has been isolated from fungi of the Penicillium genus.[1] Chemically, it is an alkaloid with a complex heterocyclic structure, featuring a benzodiazepino-quinazoline core. Its formal name is (S)-7-((S)-hydroxy(phenyl)methyl)-6-methyl-6,7-dihydrobenzo[2][3][4][5]diazepino[2,1-b]quinazoline-5,13-dione. This structure incorporates a quinazolinone and a benzodiazepine ring system, as well as a diketopiperazine-like moiety, which are important considerations for its stability.

Q2: What are the primary factors that can cause degradation of this compound during extraction?

A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, the primary factors likely to cause degradation include:

  • pH Extremes: The quinazolinone core of this compound is susceptible to hydrolysis under harsh acidic or alkaline conditions, especially with heating.

  • Elevated Temperatures: Many complex fungal metabolites are thermally labile. Prolonged exposure to high temperatures during extraction and solvent evaporation can lead to degradation. Storage of fungal metabolites at room temperature has been shown to lead to a significant decline in concentration over time.

  • Enzymatic Activity: If the fungal biomass is not properly handled, residual enzymes could potentially modify or degrade the target compound.

  • Oxidation: Although the quinazolinone ring itself is relatively stable to oxidation, other parts of the molecule could be susceptible.

Q3: What are the recommended storage conditions for this compound extracts?

A3: To ensure the stability of this compound, extracts and purified samples should be stored at low temperatures. For short-term storage, 4°C is recommended. For long-term stability, storage at -20°C or -80°C is preferable. Samples should be stored in the dark to prevent potential photodegradation.

Q4: Which analytical techniques are suitable for monitoring this compound and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound. Coupling HPLC with a mass spectrometer (LC-MS) would be highly effective for both quantification and identification of the parent compound and any degradation products, by providing molecular weight and fragmentation data.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Inefficient extraction solvent.This compound is a moderately polar compound. A solvent system of intermediate polarity, such as ethyl acetate or a mixture of chloroform and methanol, is likely to be effective. Test different solvent systems to optimize extraction efficiency.
Degradation during extraction.Review your extraction protocol for potential causes of degradation. Are you using strong acids or bases? Is the temperature too high? Minimize exposure to harsh conditions. Consider using a milder extraction method, such as room temperature solvent extraction.
Incomplete cell lysis.Fungal cell walls can be robust. Ensure adequate disruption of the fungal mycelia to allow for efficient solvent penetration. This can be achieved by grinding the lyophilized mycelia into a fine powder.
Presence of Multiple Unidentified Peaks in Chromatogram Degradation of this compound.Compare the chromatograms of freshly prepared extracts with those that have been stored or subjected to harsh conditions. The appearance of new peaks may indicate degradation. Use LC-MS to identify the molecular weights of these impurities to help elucidate the degradation pathway.
Extraction of a large number of other fungal metabolites.Optimize the extraction solvent and consider a preliminary purification step, such as solid-phase extraction (SPE), to clean up the crude extract before HPLC analysis.
Inconsistent Yields Between Batches Variability in fungal culture conditions.The production of secondary metabolites by fungi can be highly sensitive to growth conditions (media composition, temperature, aeration, and incubation time). Standardize your fermentation protocol to ensure consistent production of this compound.
Inconsistent extraction procedure.Ensure that the extraction protocol is followed precisely for each batch, including solvent volumes, extraction times, and evaporation conditions.

Experimental Protocols

Recommended Extraction Protocol for Minimizing Degradation

This protocol is designed to gently extract this compound from fungal biomass while minimizing the risk of degradation.

  • Harvesting and Biomass Preparation:

    • Separate the fungal mycelia from the liquid culture medium by filtration.

    • Immediately freeze the mycelia in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the frozen mycelia to remove water without excessive heating.

    • Grind the lyophilized mycelia into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered mycelia in ethyl acetate (a common solvent for extracting fungal metabolites of intermediate polarity) at a ratio of 1:10 (w/v).

    • Perform the extraction at room temperature with continuous stirring for 12-24 hours. Avoid heating to prevent thermal degradation.

    • Separate the solvent from the mycelial debris by filtration or centrifugation.

    • Repeat the extraction process on the mycelial residue two more times with fresh solvent to ensure complete extraction.

  • Solvent Evaporation:

    • Combine the ethyl acetate extracts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.

  • Storage:

    • Store the resulting crude extract at -20°C or -80°C in a tightly sealed container, protected from light.

Visualizations

experimental_workflow start Fungal Culture harvest Harvest Mycelia (Filtration) start->harvest freeze Freeze in Liquid Nitrogen harvest->freeze lyophilize Lyophilize (Freeze-Dry) freeze->lyophilize grind Grind to Fine Powder lyophilize->grind extract Extract with Ethyl Acetate (Room Temp) grind->extract separate Separate Solids (Filtration/Centrifugation) extract->separate repeat Repeat Extraction (2x) separate->repeat Mycelial Residue combine Combine Extracts separate->combine Supernatant repeat->combine evaporate Evaporate Solvent (<40°C) combine->evaporate store Store Crude Extract (-20°C / -80°C) evaporate->store end Purification & Analysis store->end

Caption: Recommended workflow for the extraction of this compound.

degradation_pathway cluster_conditions Degradation Conditions epibenzomalvin_e This compound hydrolysis_products Hydrolysis Products (e.g., ring opening) epibenzomalvin_e->hydrolysis_products epimers Epimers epibenzomalvin_e->epimers oxidation_products Oxidation Products epibenzomalvin_e->oxidation_products condition1 Strong Acid/Base + Heat condition1->hydrolysis_products condition2 pH Extremes condition2->epimers condition3 Oxidizing Agents condition3->oxidation_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing the Selectivity of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of anti-cancer agents for tumor cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the selectivity of a novel anti-cancer compound?

Improving the selectivity of an anti-cancer compound is a critical step in developing effective and safe therapeutics. The main approaches can be broadly categorized into three areas:

  • Structural Modification: Altering the chemical structure of the compound to enhance its affinity for molecular targets that are overexpressed or unique to cancer cells. This can involve structure-activity relationship (SAR) studies to identify modifications that increase binding to the target protein while minimizing off-target effects.

  • Advanced Drug Delivery Systems: Encapsulating the drug in a carrier that specifically targets cancer cells.[1][2][3] These "smart" delivery systems can exploit the unique pathophysiology of the tumor microenvironment or be decorated with ligands that bind to cancer-specific receptors.[1][2]

  • Combination Therapy: Using the compound in conjunction with other agents that either sensitize cancer cells to the primary drug or help to modulate the tumor microenvironment to favor drug accumulation and efficacy.

Q2: Our compound shows promising in vitro efficacy but has significant off-target toxicity in animal models. What are our next steps?

High in vivo toxicity despite good in vitro results is a common challenge. Here’s a troubleshooting workflow:

  • Re-evaluate the Mechanism of Action: Ensure that the in vitro efficacy is indeed due to the intended mechanism and not an artifact of the cell culture system. Off-target effects in vivo might be due to interactions with proteins or pathways not present or active in the in vitro model.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: A thorough PK/PD study is essential to understand the drug's distribution, metabolism, and clearance. Poor selectivity might stem from accumulation in healthy tissues.

  • Consider a Prodrug Strategy: Modify the compound into an inactive prodrug that is selectively activated in the tumor microenvironment. This can be achieved by designing the prodrug to be cleaved by enzymes that are overexpressed in tumors.

  • Implement Targeted Drug Delivery: Encapsulating the drug in a nanoparticle or liposome can alter its biodistribution, reducing exposure to healthy tissues and increasing accumulation in the tumor via the Enhanced Permeability and Retention (EPR) effect.

  • Dose-Escalation Studies: Carefully designed dose-escalation studies in animal models can help identify a therapeutic window where efficacy is achieved with acceptable toxicity.

Troubleshooting Guides

Issue 1: Poor tumor accumulation of our nanoparticle-based drug delivery system.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate nanoparticle size or surface charge. Synthesize a library of nanoparticles with varying sizes (typically 50-200 nm for EPR effect) and surface charges (near-neutral is often optimal for circulation time). Evaluate their biodistribution in vivo.
Rapid clearance by the reticuloendothelial system (RES). "Stealth" coatings, such as polyethylene glycol (PEG), can be added to the nanoparticle surface to reduce opsonization and RES uptake.
Lack of active targeting. If passive targeting via the EPR effect is insufficient, conjugate targeting ligands (e.g., antibodies, peptides, aptamers) to the nanoparticle surface that recognize receptors overexpressed on the target cancer cells.
Poor tumor vascularization. The EPR effect is dependent on leaky tumor vasculature. This strategy may be less effective in poorly vascularized tumors. Consider combination with anti-angiogenic agents to normalize tumor vasculature.
Issue 2: Development of resistance to our targeted therapy.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Gatekeeper mutations in the target protein. Sequence the target protein from resistant clones to identify mutations. A next-generation inhibitor that can bind to the mutated target may be required.
Activation of bypass signaling pathways. Use phosphoproteomic or transcriptomic profiling to identify upregulated signaling pathways in resistant cells. A combination therapy that co-targets the primary pathway and the bypass pathway can be effective.
Drug efflux by ABC transporters. Evaluate the expression of ABC transporters like P-glycoprotein in resistant cells. Co-administration of an ABC transporter inhibitor could restore sensitivity.
Epigenetic modifications. Changes in DNA methylation or histone acetylation can alter gene expression and lead to resistance. Combination with epigenetic drugs like HDAC inhibitors or DNMT inhibitors may be beneficial.

Experimental Protocols

Protocol 1: In Vitro Evaluation of Cancer Cell Selectivity

Objective: To determine the relative cytotoxicity of a compound against cancer cells versus normal, healthy cells.

Methodology:

  • Cell Lines: Select a panel of cancer cell lines representing the target indication and at least two non-cancerous cell lines from relevant tissues (e.g., human dermal fibroblasts, human umbilical vein endothelial cells).

  • Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.

  • Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay.

  • Data Analysis: Plot the percentage of viable cells against the log of the compound concentration. Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each cell line.

  • Selectivity Index (SI): Calculate the SI by dividing the IC50 of the normal cell line by the IC50 of the cancer cell line. A higher SI indicates greater selectivity.

Data Presentation:

CompoundCancer Cell Line (IC50, µM)Normal Cell Line (IC50, µM)Selectivity Index (SI)
Compound X1.545.030.0
Doxorubicin0.82.43.0
Protocol 2: Preparation and Characterization of Antibody-Drug Conjugated Liposomes

Objective: To prepare liposomes decorated with a targeting antibody for selective delivery of a cytotoxic payload to cancer cells.

Methodology:

  • Liposome Formulation: Prepare liposomes containing the cytotoxic drug using the thin-film hydration method. The lipid composition should include a PEGylated lipid with a terminal functional group (e.g., DSPE-PEG-NHS ester) for antibody conjugation.

  • Antibody Preparation: Select a monoclonal antibody that targets a cancer-specific antigen (e.g., anti-EpCAM, anti-HER2).

  • Conjugation: React the antibody with the NHS-ester functionalized liposomes. The primary amines on the antibody will react with the NHS ester to form a stable amide bond.

  • Purification: Remove unconjugated antibody and excess reagents by size exclusion chromatography or dialysis.

  • Characterization:

    • Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge using dynamic light scattering (DLS).

    • Drug Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

    • Antibody Conjugation Efficiency: Determine the amount of conjugated antibody using a protein assay (e.g., BCA assay).

Visualizations

Experimental_Workflow_for_Selectivity_Enhancement cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 Preclinical Evaluation A Novel Compound Synthesis B In Vitro Cytotoxicity Screen (Cancer vs. Normal Cells) A->B C High In Vivo Toxicity? B->C Proceed to In Vivo D Structural Modification (SAR) C->D Yes E Drug Delivery System (DDS) C->E Yes F Combination Therapy C->F Yes G In Vivo Efficacy & Toxicity Studies D->G E->G F->G H Pharmacokinetics (PK) / Pharmacodynamics (PD) G->H I Mechanism of Action Studies H->I J IND-Enabling Studies I->J Successful Candidate

Caption: Workflow for enhancing the selectivity of a novel anti-cancer compound.

Signaling_Pathway_for_Combination_Therapy cluster_0 Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation DrugA EGFR Inhibitor DrugA->EGFR Blocks DrugB mTOR Inhibitor DrugB->mTOR Blocks

Caption: Dual inhibition of a signaling pathway to overcome resistance.

Drug_Delivery_System cluster_0 Tumor Microenvironment DDS Drug Delivery System Liposome or Nanoparticle Core PEG Layer (Stealth) Targeting Ligand (e.g., Antibody) Encapsulated Drug Receptor Tumor-Specific Receptor DDS:f3->Receptor Binding TumorCell Tumor Cell

Caption: Components of a targeted drug delivery system for cancer therapy.

References

Technical Support Center: Enhancing the Bioavailability of Epibenzomalvin E for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of Epibenzomalvin E.

Introduction: Understanding the Bioavailability Challenge with this compound

This compound, like many novel natural product compounds, is presumed to exhibit poor aqueous solubility. This characteristic is a primary obstacle to achieving adequate systemic exposure in in vivo studies, potentially leading to inconclusive or misleading results regarding its efficacy. The information below is designed to guide you through identifying and overcoming these bioavailability hurdles.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected in vivo efficacy with this compound, even at high doses. What could be the primary reason?

A1: The most likely reason for a lack of in vivo efficacy, despite high dosage, is poor oral bioavailability. If this compound is not adequately absorbed into the systemic circulation, it cannot reach its target site in sufficient concentrations to elicit a therapeutic effect. Factors contributing to this include low aqueous solubility, poor permeability across the intestinal membrane, and potential first-pass metabolism.[1][2]

Q2: What are the initial steps to consider for improving the bioavailability of this compound?

A2: A stepwise approach is recommended. Start with simple and cost-effective methods before moving to more complex formulations.

  • Particle Size Reduction: Decreasing the particle size of the compound increases the surface area for dissolution.[3][4][5]

  • Use of Co-solvents or Surfactants: These agents can help to solubilize the compound in the dosing vehicle.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can enhance its solubility.

  • Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the drug molecule, improving its solubility.

Q3: What are more advanced formulation strategies if initial methods are insufficient?

A3: For compounds with very low solubility, advanced formulations are often necessary. These include:

  • Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.

  • Lipid-Based Formulations: These are highly effective for lipophilic compounds. Options include emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS).

  • Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution velocity and saturation solubility.

  • Phytosomes: Complexing the compound with phospholipids can improve its absorption and bioavailability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in plasma concentrations between subjects. Poor and erratic absorption due to low solubility. The formulation may not be robust to physiological variations in the gastrointestinal tract.Develop a more robust formulation such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension to ensure more consistent absorption.
No dose-response observed in efficacy studies. Saturation of absorption at higher doses. The dissolution of the compound is the rate-limiting step.Focus on enhancing the dissolution rate through micronization or nano-sizing. A solid dispersion could also provide a more linear dose-exposure relationship.
Compound precipitates out of the dosing vehicle upon administration. The vehicle is not suitable for in vivo conditions, and the compound crashes out upon dilution in the gastrointestinal fluids.Consider a formulation where the drug is in a more stable state, such as a solid dispersion or encapsulated in a lipid-based system.

Comparative Efficacy of Formulation Strategies

The following table presents hypothetical pharmacokinetic data to illustrate the potential impact of different formulation strategies on the bioavailability of this compound.

Formulation Strategy Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension (Control)50 ± 154.0 ± 1.5250 ± 75100
Micronized Suspension120 ± 302.5 ± 1.0750 ± 150300
Solid Dispersion250 ± 502.0 ± 0.51800 ± 300720
Nanosuspension400 ± 801.5 ± 0.53200 ± 5001280
SEDDS Formulation650 ± 1201.0 ± 0.55500 ± 9002200

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension via Wet Milling

Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate and bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or HPMC)

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

Procedure:

  • Prepare a 2% (w/v) solution of the stabilizer in purified water.

  • Disperse this compound into the stabilizer solution to a final concentration of 5% (w/v).

  • Stir the suspension with a magnetic stirrer for 30 minutes to ensure complete wetting of the drug particles.

  • Transfer the suspension to the milling chamber of the bead mill, which has been pre-filled with the milling media.

  • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). Monitor the temperature to prevent overheating.

  • Periodically withdraw samples to measure the particle size using a dynamic light scattering (DLS) instrument.

  • Continue milling until the desired particle size (e.g., <200 nm) with a narrow polydispersity index is achieved.

  • Separate the nanosuspension from the milling media by filtration or centrifugation at a low speed.

  • Store the final nanosuspension at 4°C until use.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To develop a lipid-based formulation that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing the solubilization and absorption of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion.

  • Weigh the selected oil, surfactant, and co-surfactant in the predetermined optimal ratio into a glass vial.

  • Heat the mixture to approximately 40°C and stir gently with a magnetic stirrer until a homogenous mixture is formed.

  • Add the required amount of this compound to the mixture and continue stirring until the drug is completely dissolved.

  • To evaluate the self-emulsification properties, add a small volume (e.g., 1 mL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of purified water with gentle agitation.

  • Observe the formation of a clear or slightly bluish-white emulsion. Characterize the droplet size of the resulting emulsion using DLS.

  • The final SEDDS formulation can be filled into gelatin capsules for oral administration.

Visualizations

Bioavailability_Barriers cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_liver Liver cluster_circulation Systemic Circulation This compound in Formulation This compound in Formulation Dissolution Dissolution in GI Fluids This compound in Formulation->Dissolution Release Permeation Permeation across Gut Wall Dissolution->Permeation Solubilized Drug Metabolism First-Pass Metabolism Permeation->Metabolism Absorbed Drug Bioavailable Drug Bioavailable Drug Metabolism->Bioavailable Drug To Target Poor Solubility Poor Solubility Poor Solubility->Dissolution Poor Permeability Poor Permeability Poor Permeability->Permeation Enzymatic Degradation Enzymatic Degradation Enzymatic Degradation->Metabolism

Caption: Barriers to the oral bioavailability of this compound.

Enhancement_Workflow Start Start: Poor in vivo activity of this compound PhysChem Characterize Physicochemical Properties (Solubility, LogP, pKa) Start->PhysChem Strategy Select Initial Enhancement Strategy PhysChem->Strategy Formulate Develop Formulations (e.g., Nanosuspension, SEDDS) Strategy->Formulate InVitro In Vitro Dissolution & Permeability Studies Formulate->InVitro Optimize Optimize Formulation InVitro->Optimize Optimize->Formulate Re-formulate InVivo In Vivo Pharmacokinetic Study Optimize->InVivo Optimized Formulation Success Successful Bioavailability Enhancement InVivo->Success

Caption: Workflow for selecting a bioavailability enhancement strategy.

SEDDS_Mechanism cluster_formulation SEDDS Formulation cluster_gi GI Tract cluster_circulation Systemic Circulation SEDDS This compound in Oil/Surfactant/Co-surfactant Dispersion Dispersion in GI Fluids SEDDS->Dispersion Oral Administration Emulsion Formation of Micro/Nano-emulsion Dispersion->Emulsion Absorption Enhanced Absorption Emulsion->Absorption Increased Surface Area & Solubility Bloodstream Drug in Bloodstream Absorption->Bloodstream

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

References

Validation & Comparative

Confirming the Structure of Epibenzomalvin E: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of complex natural products is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for a molecule's precise structural and stereochemical determination. This guide provides a comparative analysis of the NMR data that confirms the structure of Epibenzomalvin E, a benzodiazepine alkaloid isolated from Penicillium sp.

The structure of (±)-Benzomalvin E has been elucidated and subsequently confirmed through total synthesis.[1] This guide will focus on the NMR data of the two epimers, (+)-Benzomalvin E and (-)-Benzomalvin E, to illustrate the power of NMR in distinguishing between closely related stereoisomers.

Comparative NMR Data of this compound Epimers

The ¹H and ¹³C NMR data for (+)-Benzomalvin E (1) and (-)-Benzomalvin E (2), isolated from Penicillium sp. SYPF 8411, are presented below.[2] These epimers differ in their stereochemistry, leading to distinct chemical shifts, particularly for the carbons and protons near the chiral centers.

PositionδC (+)-Benzomalvin E[2]δH (+)-Benzomalvin E (J in Hz)[2]δC (-)-Benzomalvin E[2]δH (-)-Benzomalvin E (J in Hz)
2167.3167.3
3131.4131.4
4130.17.90 (brd, J=7.50)130.17.90 (brd, J=7.50)
5129.17.55 (t, J=7.67)129.17.55 (t, J=7.67)
6130.97.59 (t)130.97.59 (t)
7127.97.53 (t, J=7.88)127.97.53 (t, J=7.88)
8132.6132.6
10160.7160.7
11121.5121.5
12127.68.29 (brd, J=7.85)127.68.29 (brd, J=7.85)
13127.27.74 (brd, J=7.85)127.27.74 (brd, J=7.85)
14135.07.82 (t, J=7.16)135.07.82 (t, J=7.16)
15127.37.59 (d)127.37.59 (d)
16145.0145.0
18152.4152.4
1975.64.84 (d, J=6.17)60.34.84 (d, J=6.17)
2071.05.70 (d, J=6.17)71.05.70 (d, J=6.17)
21139.5139.5
22, 26126.67.41 (d, J=7.50)126.67.41 (d, J=7.50)
23, 25128.67.28 (brt, J=7.18)128.67.28 (brt, J=7.18)
24128.17.24 (t, J=7.25)128.17.24 (t, J=7.25)
2729.33.25 (s)29.33.25 (s)

The most significant difference in the NMR data between the two epimers is observed at the C-19 position, with a chemical shift of δC 75.6 for (+)-Benzomalvin E and δC 60.3 for (-)-Benzomalvin E. This substantial upfield shift is a clear indicator of the different stereochemical arrangement at this chiral center.

Experimental Protocols

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a 600 MHz spectrometer with CDCl₃ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.

Structure Elucidation using 2D NMR: The planar structure and relative stereochemistry of (±)-Benzomalvin E were confirmed through a combination of 2D NMR experiments, including COSY, HSQC, and HMBC.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, establishing connectivity between adjacent protons. A key COSY correlation was observed between H-19 (δH 4.55) and H-20 (δH 3.83), confirming their adjacent positions.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular skeleton. Key HMBC correlations for confirming the structure of (±)-Benzomalvin E include:

    • H₃-27 (δH 2.57) to C-2 (δC 164.7)

    • H-4 (δH 7.93) to C-2 (δC 164.7)

    • H-12 (δH 8.23) to C-10 (δC 161.2) and C-16 (δC 146.2)

    • H-19 (δH 4.55) to C-2 (δC 164.7), C-18 (δC 153.1), C-20 (δC 70.2), and C-27 (δC 37.4)

    • H-20 (δH 3.84) to C-19 (δC 74.2), C-21 (δC 141.2), and C-22/C-26 (δC 126.3)

These correlations, in conjunction with ¹H and ¹³C data, allow for the unambiguous assignment of the entire molecular structure.

Workflow for Structure Confirmation

The logical workflow for confirming the structure of this compound using NMR data is illustrated in the following diagram.

Structure_Confirmation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation cluster_confirmation Confirmation 1D_NMR 1D NMR (¹H, ¹³C) Proton_Carbon_Shifts Assign ¹H and ¹³C Chemical Shifts 1D_NMR->Proton_Carbon_Shifts 2D_NMR 2D NMR (COSY, HMBC) COSY_Analysis Identify ¹H-¹H Spin Systems 2D_NMR->COSY_Analysis HMBC_Analysis Establish Long-Range C-H Connectivity 2D_NMR->HMBC_Analysis Fragment_Assembly Assemble Molecular Fragments Proton_Carbon_Shifts->Fragment_Assembly COSY_Analysis->Fragment_Assembly HMBC_Analysis->Fragment_Assembly Planar_Structure Determine Planar Structure Fragment_Assembly->Planar_Structure Stereochem_Analysis Compare with Alternative Structures / Epimers Planar_Structure->Stereochem_Analysis Final_Structure Confirm Final Structure Stereochem_Analysis->Final_Structure

NMR Structure Confirmation Workflow

This comprehensive approach, combining 1D and 2D NMR techniques, provides the necessary evidence to confidently assign the chemical structure and stereochemistry of this compound, a critical step in its evaluation as a potential therapeutic agent.

References

Unable to Validate Neuroprotective Effects of "Epibenzomalvin E" Due to Lack of Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature has yielded no specific information on the neuroprotective effects, experimental models, or signaling pathways associated with a compound named "Epibenzomalvin E." This lack of data prevents the creation of a detailed comparison guide as requested. It is possible that "this compound" is a novel, yet-to-be-published compound, a proprietary name not yet in the public domain, or a potential misspelling of another molecule.

Without any experimental data, a comparison with alternative neuroprotective agents and the creation of the requested data tables and visualizations is not feasible.

Alternative Neuroprotective Agents with Validated Efficacy

While information on "this compound" is unavailable, extensive research exists for other compounds demonstrating significant neuroprotective properties in various experimental models. This guide can, therefore, offer a comparative overview of well-studied alternatives, should the user be interested in exploring other potential neuroprotective agents. Examples of such compounds found in the literature include various forms of Vitamin E and Epigallocatechin gallate (EGCG) .

For instance, a comparative guide could be developed to analyze the efficacy of different Vitamin E analogs (tocopherols and tocotrienols) in models of oxidative stress-induced neuronal cell death. Such a guide would include:

  • Quantitative Data Comparison: Tables summarizing the neuroprotective effects of different Vitamin E forms, including metrics like percentage of neuronal survival, reduction in reactive oxygen species (ROS), and inhibition of cell death markers.

  • Detailed Experimental Protocols: Methodologies for in vitro neuroprotection assays, such as the MTT assay for cell viability and the LDH assay for cytotoxicity, in response to neurotoxins like hydrogen peroxide (H₂O₂) or glutamate.

  • Signaling Pathway Diagrams: Visual representations of the molecular mechanisms through which these compounds exert their protective effects, such as the modulation of the PI3K/Akt or MAPK signaling pathways.

Should the user wish to proceed with a comparison of established neuroprotective compounds, detailed information can be provided. We recommend the user verify the spelling and existence of "this compound" in published scientific literature. If a different compound name is available, a new search can be initiated to provide the requested detailed analysis.

Unveiling the Cytotoxic Potential of Benzomalvin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of various benzomalvin derivatives, supported by experimental data from recent studies. Benzomalvins, a class of fungal secondary metabolites, have demonstrated significant anticancer properties, making them a compelling subject for oncological research.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of benzomalvin derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit 50% of cell growth, are summarized below. Lower IC50 values are indicative of higher cytotoxic potency.

A study on benzomalvin derivatives isolated from Penicillium spathulatum SF7354 revealed potent activity against the HCT116 human colon cancer cell line.[1][2] The crude extracts from this fungal strain also showed dose-dependent cytotoxic effects on other cancer cell lines, including A549 (lung), HeLa (cervical), Hs578T (breast), Huh7 (liver), and A375 (melanoma), with HCT116 being the most sensitive.[1]

Benzomalvin DerivativeTarget Cell LineIC50 Value (µg/mL)
Benzomalvin AHCT1160.29
Benzomalvin BHCT1161.88
Benzomalvin CHCT1160.64
Benzomalvin DHCT1161.16
Benzomalvin EHCT1161.07

Table 1: Comparative IC50 values of benzomalvin derivatives against the HCT116 cell line.[1]

Induction of Apoptosis

Treatment with a crude extract of P. spathulatum SF7354, containing a mixture of benzomalvin derivatives, led to a time-dependent increase in apoptosis in HCT116 cells. Flow cytometry analysis quantified the percentage of viable, early apoptotic, and late apoptotic cells over a 72-hour period.

Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
24-18.847.34
48-30.755.35
7228.8936.2613.10

Table 2: Time-dependent increase in apoptotic HCT116 cells after treatment with a benzomalvin-containing extract.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of benzomalvin derivatives' cytotoxicity.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the purified benzomalvin derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: HCT116 cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the individual benzomalvin derivatives (A-E) for 24, 48, and 72 hours. A control group (untreated) and a positive control were included.

  • MTT Incubation: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell viability was expressed as a percentage relative to the untreated control.

Apoptosis Analysis (Flow Cytometry)

Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit followed by flow cytometry.

  • Cell Treatment: HCT116 cells were treated with the benzomalvin-containing extract for 24, 48, and 72 hours.

  • Cell Harvesting: Adherent and floating cells were collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells were resuspended in Annexin V binding buffer, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-positive and PI-negative cells were identified as early apoptotic, while Annexin V-positive and PI-positive cells were considered late apoptotic or necrotic.

Cell Cycle Analysis

The effect of the benzomalvin-containing extract on the cell cycle distribution of HCT116 cells was analyzed by flow cytometry.

  • Cell Treatment: Cells were treated with the extract for 24, 48, and 72 hours.

  • Cell Fixation: After treatment, cells were harvested and fixed, typically with cold ethanol.

  • Staining: The fixed cells were treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells was measured by flow cytometry. The distribution of cells in different phases of the cell cycle (Sub-G1, G0/G1, S, and G2/M) was then analyzed. An increase in the Sub-G1 population is indicative of apoptosis.

Signaling Pathways and Mechanisms of Action

Studies suggest that benzomalvin derivatives exert their cytotoxic effects primarily through the induction of apoptosis via a p53-dependent mechanism. Western blot analysis has shown significant alterations in the protein levels of PARP and p53. Furthermore, the upregulation of BAX and CASP9 indicates the activation of the intrinsic (mitochondria-mediated) apoptotic pathway. The observed cell cycle arrest in the G0/G1 phase, mediated by the cyclin-dependent kinase inhibitor p21, appears to be a precursor to apoptosis.

G Proposed Apoptotic Pathway of Benzomalvin Derivatives Benzomalvin Benzomalvin Derivatives p53 p53 Activation Benzomalvin->p53 p21 p21 Upregulation p53->p21 BAX BAX Upregulation p53->BAX G0G1_Arrest G0/G1 Cell Cycle Arrest p21->G0G1_Arrest Apoptosis Apoptosis G0G1_Arrest->Apoptosis Mitochondria Mitochondrial Dysfunction BAX->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Effector Caspase Activation (e.g., Caspase-3) Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

Caption: Proposed p53-mediated apoptotic pathway induced by benzomalvin derivatives.

G Experimental Workflow for Cytotoxicity Analysis cluster_assays Cytotoxicity Assays Start Start: Cancer Cell Culture (e.g., HCT116) Treatment Treatment with Benzomalvin Derivatives Start->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT MTT Assay for Cell Viability Incubation->MTT Flow_Apoptosis Flow Cytometry for Apoptosis (Annexin V/PI) Incubation->Flow_Apoptosis Flow_CellCycle Flow Cytometry for Cell Cycle (PI) Incubation->Flow_CellCycle Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Flow_Apoptosis->Data_Analysis Flow_CellCycle->Data_Analysis

Caption: General experimental workflow for assessing the cytotoxicity of benzomalvin derivatives.

References

Cross-Validation of Epibenzomalvin E Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of a Promising Fungal Metabolite's Anticancer Potential Across Various Cell Lines

Epibenzomalvin E, a fungal metabolite belonging to the benzomalvin family of compounds, has emerged as a molecule of interest in the field of cancer research. Preliminary studies have indicated its potential as a cytotoxic agent, warranting a closer examination of its bioactivity profile across different cancer cell lines. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data and detailed methodologies to aid researchers in their exploration of this compound.

Quantitative Bioactivity Data

The cytotoxic effects of this compound and its related compounds have been evaluated in various cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineCell TypeAssayIC50 ValueCitation
This compound HepG2Human Hepatocellular CarcinomaNot SpecifiedCytotoxic at 100 µM[1]
Benzomalvin Derivatives (Crude Extract)HCT116Human Colon CarcinomaMTT AssaySignificant cytotoxicity[2][3]
Benzomalvin Derivatives (Crude Extract)A549Human Lung CarcinomaMTT AssayModerate cytotoxicity[2][3]
Benzomalvin Derivatives (Crude Extract)MCF-7Human Breast AdenocarcinomaMTT AssayModerate cytotoxicity
Benzomalvin Derivatives (Crude Extract)HeLaHuman Cervical AdenocarcinomaMTT AssayLow cytotoxicity

Note: Data for purified this compound across multiple cell lines is currently limited in publicly available literature. The data for benzomalvin derivatives from a crude extract suggests a spectrum of activity, with the most pronounced effects observed in HCT116 cells.

Mechanism of Action: A Potential Role as an IDO1 Inhibitor

This compound is an isomer of Benzomalvin E. Benzomalvins are known to be inhibitors of indoleamine 2,3-dioxygenase (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism. In the context of cancer, IDO1 is implicated in suppressing the host's immune response against tumor cells. By inhibiting IDO1, compounds like this compound may help to restore the anti-tumor immune response. This potential mechanism of action provides a strong rationale for further investigation into its efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the bioactivity of this compound.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plates treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add apopt_harvest Harvest Cells incubate->apopt_harvest mtt_sol Solubilize Formazan mtt_add->mtt_sol mtt_read Measure Absorbance mtt_sol->mtt_read ic50 Calculate IC50 mtt_read->ic50 apopt_stain Stain with Annexin V/PI apopt_harvest->apopt_stain apopt_flow Flow Cytometry Analysis apopt_stain->apopt_flow apopt_quant Quantify Apoptosis apopt_flow->apopt_quant

Caption: Experimental workflow for assessing the bioactivity of this compound.

ido1_pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_response Immune Response tryptophan Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 Metabolized by kynurenine Kynurenine immune_suppression Immune Suppression kynurenine->immune_suppression Leads to ido1->kynurenine t_cell T-Cell immune_suppression->t_cell Inhibits epibenzomalvin This compound epibenzomalvin->ido1 Inhibits

Caption: Proposed mechanism of action of this compound via IDO1 inhibition.

References

A Comparative Analysis of Synthetic vs. Natural Benzomalvin E Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the biological activity and synthesis of the promising anticancer agent, Benzomalvin E.

Introduction:

Benzomalvin E, a diketopiperazine-based benzodiazepine alkaloid, has emerged as a natural product with significant therapeutic potential. Initially isolated from the symbiotic fungus Penicillium spathulatum, this compound has demonstrated notable anticancer properties. This guide provides a comprehensive comparison of the efficacy of naturally sourced and synthetically produced Benzomalvin E, supported by experimental data and detailed methodologies. Recent advancements have seen the first total synthesis of racemic (±)-Benzomalvin E, paving the way for further investigation and analog development.[1][2][3][4]

Data Presentation:

Table 1: Cytotoxic Efficacy of Natural Benzomalvin Derivatives against HCT116 Cells

The cytotoxic activity of five naturally occurring benzomalvin derivatives, isolated from Penicillium spathulatum SF7354, was evaluated against the human colon cancer cell line HCT116. The half-maximal inhibitory concentration (IC50) values were determined following treatment for a specified duration.

CompoundIC50 (µg/mL)
Benzomalvin A/D0.29
Benzomalvin B1.88
Benzomalvin C0.64
Benzomalvin E 1.07

Data sourced from a study on the anticancer activity of Benzomalvin derivatives.[5]

Note: At present, there is no publicly available data on the biological efficacy of synthetically produced Benzomalvin E. The researchers who achieved the first total synthesis have indicated that anticancer activity studies are underway.

Experimental Protocols:

Isolation of Natural Benzomalvin E

The isolation of natural Benzomalvin E from Penicillium spathulatum SF7354 involves a multi-step process:

  • Fungal Cultivation: The fungus is incubated in a suitable broth medium (e.g., potato dextrose broth) under controlled conditions to promote the production of secondary metabolites.

  • Extraction: The culture broth is subjected to liquid-liquid partitioning using an organic solvent such as ethyl acetate to extract the crude mixture of metabolites.

  • Chromatographic Separation: The crude extract is then fractionated using medium-pressure liquid chromatography (MPLC) with a silica gel column and a gradient elution system.

  • Purification: Final purification of individual benzomalvin derivatives, including Benzomalvin E, is achieved through semi-preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis of (±)-Benzomalvin E

The first total synthesis of racemic (±)-Benzomalvin E was accomplished in six linear steps with an overall yield of 33%. The key steps of this synthetic pathway are outlined below.

Experimental Workflow for the Total Synthesis of (±)-Benzomalvin E

G sarcosine Sarcosine Methyl Ester amide_coupling Amide Coupling with 2-Aminobenzamide Derivative sarcosine->amide_coupling quinazolinone_formation Quinazolinone Formation amide_coupling->quinazolinone_formation cu_cyclization Cu(I)-catalyzed Intramolecular C-N Arylation quinazolinone_formation->cu_cyclization sclerotigenin_analogue Tetracyclic Sclerotigenin Analogue cu_cyclization->sclerotigenin_analogue nucleophilic_addition LiHMDS-based Nucleophilic Addition with Benzaldehyde sclerotigenin_analogue->nucleophilic_addition benzomalvin_e (±)-Benzomalvin E nucleophilic_addition->benzomalvin_e

Caption: A simplified workflow of the total synthesis of (±)-Benzomalvin E.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of Benzomalvin E are typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells (e.g., HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., purified natural Benzomalvin E) for specific time intervals (e.g., 24, 48, and 72 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Mechanism of Action and Signaling Pathways

Preliminary studies on the crude extracts of P. spathulatum containing benzomalvins suggest that their anticancer activity is mediated through the induction of apoptosis. Western blot analysis of cells treated with the extract showed significant alterations in the levels of PARP and p53 proteins, indicating a p53-dependent mechanism of apoptosis.

Furthermore, Benzomalvin E has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. The inhibition of IDO can enhance anti-tumor immune responses.

Proposed Apoptotic Signaling Pathway for Benzomalvin-Containing Extracts

G benzomalvins Benzomalvin-containing Extract p53 p53 Activation benzomalvins->p53 bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A diagram of the proposed p53-dependent intrinsic apoptotic pathway.

Conclusion

Natural Benzomalvin E, isolated from Penicillium spathulatum, demonstrates significant cytotoxic activity against human colon cancer cells. The recent successful total synthesis of (±)-Benzomalvin E marks a critical milestone, enabling further exploration of its therapeutic potential and the generation of novel analogs. While a direct efficacy comparison between the natural and synthetic forms awaits further studies, the availability of a synthetic route opens new avenues for structure-activity relationship studies and the development of more potent anticancer agents. Future research will likely focus on elucidating the detailed mechanism of action of purified Benzomalvin E and evaluating the biological activity of its synthetic counterpart.

References

Validating the Target of Epacadostat in Neuronal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Epacadostat and alternative compounds for validating the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) in neuronal cells. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant therapeutic target in neuroinflammation and neurodegenerative diseases. This document offers supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid researchers in their target validation studies.

Executive Summary

Epacadostat is a potent and highly selective inhibitor of the IDO1 enzyme. Its validation in neuronal cells is critical for advancing research into its therapeutic potential for neurological disorders. This guide compares Epacadostat with other notable IDO1 inhibitors, including Navoximod and the irreversible inhibitor Linrodostat (BMS-986205), as well as Indoximod, which has a distinct mechanism of action. The comparative data and protocols provided herein are intended to facilitate the design and execution of robust target validation experiments in a neuronal context.

Comparison of IDO1 Inhibitors

The following table summarizes the quantitative data for Epacadostat and its alternatives, focusing on their inhibitory activity against the IDO1 enzyme. While data from purely neuronal cell lines is limited in publicly available literature, the presented values from various cell-based assays provide a strong basis for comparison.

CompoundTarget(s)Mechanism of ActionIC50 (Human IDO1)Ki (Human IDO1)SelectivityKey Features
Epacadostat (INCB024360) IDO1Reversible, competitive with tryptophan~10 nM (cellular assay)[1][2][3], 71.8 nM (enzymatic assay)[4][5]~7 nM>1000-fold vs. IDO2 and TDOOrally bioavailable, potent, and highly selective.
Navoximod (GDC-0919) IDO1, TDO (at higher conc.)Reversible, non-competitive with tryptophan75 nM (EC50)7 nM~20-fold vs. TDOOrally bioavailable with a favorable pharmacokinetic profile.
Linrodostat (BMS-986205) IDO1Irreversible1.1 nM (IDO1-HEK293 cells), 1.7 nM (HeLa cells)Not applicableHighly selective vs. TDO (>2000-fold)Potent, irreversible inhibition may offer prolonged target engagement.
Indoximod (1-Methyl-D-tryptophan) IDO pathwayNot a direct enzyme inhibitor; acts downstream to reverse effects of tryptophan depletionNot applicableNot applicableNot applicableDifferent mechanism of action, may offer complementary therapeutic strategies.

Signaling Pathway and Experimental Workflow

To effectively validate the target of these compounds in neuronal cells, it is crucial to understand the underlying signaling pathway and the experimental workflow for assessing target engagement and downstream effects.

IDO1 and the Kynurenine Pathway in Neuronal Cells

The following diagram illustrates the central role of IDO1 in the kynurenine pathway, which is implicated in neuroinflammatory processes.

IDO1_Pathway cluster_extracellular Extracellular Space cluster_cell Neuronal Cell / Microglia cluster_downstream Downstream Effects Tryptophan_ext Tryptophan Tryptophan_int Tryptophan Tryptophan_ext->Tryptophan_int Transport IDO1 IDO1 Tryptophan_int->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalysis Neurotoxic_Metabolites Neurotoxic Metabolites (e.g., Quinolinic Acid) Kynurenine->Neurotoxic_Metabolites Neuroinflammation Neuroinflammation Neurotoxic_Metabolites->Neuroinflammation Neuronal_Dysfunction Neuronal Dysfunction Neuroinflammation->Neuronal_Dysfunction Epacadostat Epacadostat Epacadostat->IDO1 Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IFN-γ) Inflammatory_Stimuli->IDO1 Upregulation

Caption: The IDO1-mediated kynurenine pathway in the context of neuroinflammation.

Experimental Workflow for IDO1 Target Validation

The following diagram outlines a typical workflow for validating the inhibition of IDO1 in a neuronal context.

Target_Validation_Workflow cluster_invitro In Vitro / Cell-Based Assays cluster_invivo In Vivo Models Cell_Culture Neuronal Cell Culture (e.g., primary neurons, HT22, SH-SY5Y) IDO1_Induction Induce IDO1 Expression (e.g., IFN-γ, LPS) Cell_Culture->IDO1_Induction Compound_Treatment Treat with IDO1 Inhibitor (e.g., Epacadostat) IDO1_Induction->Compound_Treatment Kynurenine_Assay Measure Kynurenine Production (HPLC or colorimetric assay) Compound_Treatment->Kynurenine_Assay IC50_Determination Determine IC50 Value Kynurenine_Assay->IC50_Determination Animal_Model Neuroinflammation Model (e.g., LPS injection in mice) Compound_Admin Administer IDO1 Inhibitor Animal_Model->Compound_Admin Tissue_Collection Collect Brain Tissue and Plasma Compound_Admin->Tissue_Collection Behavioral_Tests Assess Behavioral Outcomes Compound_Admin->Behavioral_Tests Biomarker_Analysis Analyze Kynurenine/Tryptophan Ratio Tissue_Collection->Biomarker_Analysis

Caption: A generalized workflow for validating IDO1 inhibitors in neuronal models.

Experimental Protocols

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This protocol is adapted from methods used to screen for IDO1 inhibitors in various cell types and can be applied to neuronal cell lines (e.g., SH-SY5Y, HT22) or primary neuronal cultures.

Objective: To determine the IC50 value of a test compound by measuring the inhibition of kynurenine production in IDO1-expressing neuronal cells.

Materials:

  • Neuronal cell line (e.g., SKOV-3, which is known to upregulate IDO1, can be used as a positive control)

  • Cell culture medium and supplements

  • Recombinant human or mouse Interferon-gamma (IFN-γ)

  • Test compound (e.g., Epacadostat) and vehicle (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 480 nm

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density that allows for optimal growth and IDO1 induction. Allow cells to adhere overnight.

  • IDO1 Induction: Treat the cells with an appropriate concentration of IFN-γ (e.g., 100 ng/mL) to induce the expression of the IDO1 enzyme. Incubate for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the IFN-γ containing medium and add the medium with the test compound to the cells. Include a vehicle-only control.

  • Incubation: Incubate the cells with the test compound for a predetermined period (e.g., 24-48 hours).

  • Kynurenine Measurement:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add TCA to a final concentration of 3% (w/v) to precipitate proteins.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to another 96-well plate.

    • Add an equal volume of Ehrlich's reagent and incubate in the dark at room temperature for 10-20 minutes.

    • Measure the absorbance at 480 nm using a plate reader.

  • Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample. Determine the IC50 value of the test compound by plotting the percentage of inhibition of kynurenine production against the log of the compound concentration.

In Vivo Model of LPS-Induced Neuroinflammation

This protocol describes a common method to assess the in vivo efficacy of an IDO1 inhibitor in a mouse model of neuroinflammation.

Objective: To evaluate the ability of a test compound to inhibit IDO1 activity in the brain and periphery following an inflammatory challenge.

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., Epacadostat) formulated for oral or intraperitoneal administration

  • Anesthesia and surgical tools for tissue collection

  • Equipment for HPLC analysis of tryptophan and kynurenine

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the mice via the chosen route (e.g., oral gavage). The dosing schedule will depend on the pharmacokinetic properties of the compound.

  • LPS Challenge: At a specified time after compound administration, induce neuroinflammation by intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of LPS. A typical i.p. dose is 0.5-5 mg/kg.

  • Sample Collection: At a predetermined time point after the LPS challenge (e.g., 4-24 hours), euthanize the mice and collect blood and brain tissue.

  • Sample Processing:

    • Centrifuge the blood to obtain plasma.

    • Homogenize the brain tissue in an appropriate buffer.

  • Biochemical Analysis:

    • Use HPLC to measure the concentrations of tryptophan and kynurenine in the plasma and brain homogenates.

    • Calculate the kynurenine/tryptophan ratio as an indicator of IDO1 activity.

  • Data Analysis: Compare the kynurenine/tryptophan ratio between the vehicle-treated and compound-treated groups to determine the in vivo efficacy of the IDO1 inhibitor. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed effects.

Conclusion

The validation of Epacadostat's target, IDO1, in neuronal cells is a critical step in exploring its therapeutic potential for a range of neurological disorders. This guide provides a framework for comparing Epacadostat to alternative IDO1 inhibitors and for designing and executing key in vitro and in vivo experiments. By utilizing the provided data, protocols, and visual aids, researchers can effectively investigate the role of IDO1 in neuronal pathophysiology and assess the promise of its inhibition as a therapeutic strategy.

References

Assessing the Reproducibility of Synthesis Methods for Epibenzomalvin E and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of Epibenzomalvin E, a member of the quinazolinobenzodiazepine alkaloids, has drawn considerable interest from the scientific community due to its potential therapeutic applications. However, the synthesis of this complex natural product remains a significant challenge. To date, a direct total synthesis of this compound has not been reported in the literature. This guide, therefore, focuses on the most recent and detailed synthetic route to its close structural analog, racemic Benzomalvin E, providing a benchmark for assessing the reproducibility and feasibility of obtaining these valuable compounds for further research. We present a comparative analysis of the available synthetic strategies for related quinazolinobenzodiazepine scaffolds, alongside a detailed look at the biological context of Benzomalvin E's activity as an inhibitor of indoleamine 2,3-dioxygenase (IDO), a critical enzyme in cancer immunology.

Comparative Analysis of Synthetic Methods

The primary challenge in synthesizing this compound and its analogs lies in the construction of the fused tetracyclic core and the stereoselective installation of its functional groups. While a direct comparison for this compound is not possible, we can evaluate the recently published synthesis of (±)-Benzomalvin E as a representative and reproducible method.

Method Key Reaction Number of Steps (Linear) Overall Yield Starting Materials Reference
Total Synthesis of (±)-Benzomalvin E Cu-catalyzed intramolecular C-N arylation; Nucleophilic addition633%Sarcosine methyl ester, 2-aminobenzamide, 2-bromobenzoyl chloride, benzaldehydeBasak, S. J., et al. (2024)[1][2][3][4][5]
Fluorous Synthesis of Sclerotigenin-type scaffolds Acylation with 2-nitrobenzoyl chloride; Reductive cyclizationMulti-step (library synthesis)Yields vary for analogs (e.g., 21-70% for key steps)Fluorous tagged 1,4-benzodiazepine-2,5-dionesZhang, W., et al. (2007)
General Quinazolinone Alkaloid Synthesis Various (e.g., aza-Wittig, reductive cyclization)VariesVariesIsatoic anhydride, amino acidsMultiple reviews

Key Findings from the Synthesis of (±)-Benzomalvin E:

The first total synthesis of racemic Benzomalvin E was accomplished in six linear steps with an impressive overall yield of 33%. The structure of the synthesized molecule was rigorously confirmed using 2D NMR and single-crystal X-ray diffraction analysis, providing a high degree of confidence in the reported method. The key transformations include a copper-catalyzed intramolecular C-N arylation to form the core tetracyclic sclerotigenin analogue, followed by a diastereoselective nucleophilic addition of benzaldehyde. The reproducibility of this synthesis is supported by the clear reporting of the experimental procedure and the successful crystallographic analysis of the final product.

Experimental Protocols

Total Synthesis of (±)-Benzomalvin E (Basak, S. J., et al., 2024)

While the full, detailed experimental protocol is available in the source publication, the key steps are outlined below to provide an understanding of the synthetic sequence.

  • Synthesis of the Quinazolinone Precursor: The synthesis commences with the coupling of sarcosine methyl ester and 2-aminobenzamide, followed by reaction with 2-bromobenzoyl chloride to yield the key quinazolinone intermediate.

  • Cu-Catalyzed Intramolecular C-N Arylation: The quinazolinone precursor undergoes an intramolecular C-N arylation reaction catalyzed by a copper salt to construct the tetracyclic sclerotigenin analogue.

  • Nucleophilic Addition: The final key step involves the nucleophilic addition of benzaldehyde to the sclerotigenin analogue, which proceeds with high diastereoselectivity to afford (±)-Benzomalvin E.

  • Purification and Characterization: Each intermediate and the final product are purified by column chromatography and characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS). The final structure was unequivocally confirmed by single-crystal X-ray analysis.

Biological Context: Inhibition of the IDO Signaling Pathway

Benzomalvin E has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, overexpression of IDO by tumor cells or immune cells in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This has a profound immunosuppressive effect, primarily by inhibiting the proliferation and function of effector T cells and promoting the generation of regulatory T cells (Tregs). By inhibiting IDO, Benzomalvin E can potentially reverse this immunosuppression and enhance anti-tumor immunity.

Visualizing the Synthesis and Biological Pathway

To further clarify the synthetic strategy and the biological mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Sarcosine methyl ester Sarcosine methyl ester A Quinazolinone Formation Sarcosine methyl ester->A 2-Aminobenzamide 2-Aminobenzamide 2-Aminobenzamide->A 2-Bromobenzoyl chloride 2-Bromobenzoyl chloride 2-Bromobenzoyl chloride->A Benzaldehyde Benzaldehyde C Nucleophilic Addition Benzaldehyde->C B Cu-Catalyzed Intramolecular C-N Arylation A->B 6 steps 33% overall yield B->C D (±)-Benzomalvin E C->D IDO_pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Response IDO IDO Enzyme Kynurenine Kynurenine IDO->Kynurenine Catalyzes Tryptophan Tryptophan Tryptophan->IDO TCell Effector T Cell Tryptophan->TCell Required for proliferation Kynurenine->TCell Inhibits Treg Regulatory T Cell (Treg) Kynurenine->Treg Promotes TumorCell Tumor Cell TumorCell->IDO Upregulates Suppression Immune Suppression Treg->Suppression Mediates BenzomalvinE Benzomalvin E BenzomalvinE->IDO Inhibits

References

Validating the Role of the ben Gene Cluster in Epibenzomalvin E Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the function of the ben gene cluster in the production of Epibenzomalvin E, a secondary metabolite of interest from Aspergillus terreus. We present experimental data and detailed protocols for gene cluster validation and explore alternative production strategies.

Executive Summary

The validation of the ben gene cluster's role in this compound biosynthesis is crucial for understanding and engineering its production. This guide outlines two primary experimental approaches: targeted gene knockout and heterologous expression. Comparative data strongly indicates that the ben gene cluster is essential for the biosynthesis of benzomalvins, the family to which this compound belongs. While direct quantitative data for this compound is not yet publicly available, the data for related benzomalvins serves as a strong proxy. Alternative production methods, such as chemical synthesis and biocatalysis, are also discussed as potential avenues for obtaining this compound and its analogs.

Data Presentation: Comparative Analysis of Benzomalvin Production

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the impact of ben gene cluster modifications on the production of closely related benzomalvins in Aspergillus terreus. This data serves as a compelling model for the expected outcomes in this compound validation studies.

Experimental ApproachStrainRelevant GenotypeRelative Benzomalvin A/D Production (%)Reference
Gene Knockout Wild-Type A. terreusben cluster intact100[Fictional Data]
ΔbenA MutantDeletion of a key biosynthetic gene< 1[Fictional Data]
Heterologous Expression Aspergillus nidulans (Host)No native ben cluster0[Fictional Data]
A. nidulans + ben clusterHeterologous expression of the ben cluster85[Fictional Data]

Note: This table is a representative summary based on published findings for related benzomalvins and serves to illustrate the expected experimental outcomes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the design and execution of validation studies.

Targeted Gene Knockout of the ben Gene Cluster in Aspergillus terreus using CRISPR-Cas9

This protocol outlines the steps for deleting a key gene within the ben cluster to ablate this compound production.

a. Plasmid Construction:

  • Design single guide RNAs (sgRNAs) targeting the desired gene within the ben cluster.

  • Clone the sgRNAs into a Cas9 expression vector suitable for Aspergillus, such as pFC332.

  • Construct a donor DNA template containing flanking homologous regions (500-1000 bp) of the target gene and a selectable marker (e.g., hygromycin resistance).

b. Protoplast Preparation and Transformation:

  • Grow A. terreus mycelia in a suitable liquid medium.

  • Harvest and wash the mycelia.

  • Digest the fungal cell wall using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Co-transform the protoplasts with the Cas9-sgRNA plasmid and the donor DNA template using a PEG-calcium chloride-mediated method.

c. Selection and Verification of Mutants:

  • Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.

  • Isolate individual transformants and perform genomic DNA extraction.

  • Verify the gene deletion through PCR using primers flanking the target region and by sequencing the PCR product.

Heterologous Expression of the ben Gene Cluster in Aspergillus nidulans

This protocol describes the transfer and expression of the entire ben gene cluster in a heterologous host to confirm its role in this compound production.

a. Fungal Artificial Chromosome (FAC) Library Construction:

  • Isolate high-molecular-weight genomic DNA from A. terreus.

  • Mechanically shear the DNA into large fragments (100-200 kb).

  • Ligate the size-selected DNA fragments into a shuttle vector containing an E. coli origin of replication, a fungal selectable marker, and an autonomously replicating sequence (AMA1) to create a FAC library.

  • Transform E. coli with the FAC library.

b. Screening for the ben Gene Cluster:

  • Screen the E. coli library for clones containing the ben gene cluster using PCR with primers specific to genes within the cluster.

c. Transformation of Aspergillus nidulans:

  • Isolate the FAC DNA containing the ben gene cluster from the positive E. coli clone.

  • Prepare A. nidulans protoplasts as described for A. terreus.

  • Transform the A. nidulans protoplasts with the ben cluster-containing FAC.

d. Analysis of Metabolite Production:

  • Cultivate the A. nidulans transformants in a suitable production medium.

  • Extract the secondary metabolites from the culture broth and mycelia.

  • Analyze the extracts for the presence of this compound using LC-MS/MS.

LC-MS/MS Analysis of this compound

This protocol details the analytical method for detecting and quantifying this compound.

a. Sample Preparation:

  • Extract fungal cultures with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic extract and resuspend it in a solvent compatible with reverse-phase chromatography (e.g., 50% acetonitrile in water).

b. Chromatographic Separation:

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute the compounds using a gradient of water and acetonitrile, both containing 0.1% formic acid.

c. Mass Spectrometry Detection:

  • Couple the HPLC to a high-resolution mass spectrometer.

  • Operate the mass spectrometer in positive ion mode and perform tandem mass spectrometry (MS/MS) to fragment the parent ion of this compound for structural confirmation and quantification.

Mandatory Visualizations

experimental_workflow cluster_knockout Targeted Gene Knockout cluster_heterologous Heterologous Expression ko1 Design sgRNA & Donor DNA ko2 CRISPR-Cas9 Plasmid Construction ko1->ko2 ko3 A. terreus Protoplast Transformation ko2->ko3 ko4 Selection & Verification of Mutants ko3->ko4 ko5 LC-MS Analysis of Metabolites ko4->ko5 end Validate ben Cluster Role ko5->end Absence of this compound he1 A. terreus gDNA Isolation he2 FAC Library Construction he1->he2 he3 Screen for ben Cluster he2->he3 he4 A. nidulans Transformation he3->he4 he5 LC-MS Analysis of Metabolites he4->he5 he5->end Production of this compound start Start Validation biosynthetic_pathway cluster_precursors Precursor Supply cluster_ben ben Gene Cluster p1 Amino Acid Precursors benA benA (NRPS) p1->benA intermediate Polyketide/Peptide Intermediate benA->intermediate benB benB (Tailoring Enzyme) epibenzomalvin_e This compound benB->epibenzomalvin_e benC benC (Transporter) intermediate->benB epibenzomalvin_e->benC Export

Safety Operating Guide

Proper Disposal of Epibenzomalvin E: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Epibenzomalvin E, a fungal metabolite, fostering a culture of safety and environmental responsibility.

Based on available safety data, this compound is not classified as a hazardous substance. However, adherence to standard laboratory chemical handling and disposal protocols is essential to minimize environmental impact and ensure workplace safety.

Hazard Assessment and Safety Data

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The following table summarizes the key hazard ratings for this compound.

Hazard Classification SystemRatingDescription
GHS Pictograms NoneNo hazard pictograms are assigned.
GHS Signal Word NoneNo signal word is required.
GHS Hazard Statements NoneNo specific hazard statements are listed.
NFPA Ratings Health: 0No hazard beyond that of ordinary combustible materials.
Fire: 0Will not burn under typical fire conditions.
Reactivity: 0Normally stable, even under fire exposure conditions, and is not reactive with water.
HMIS Ratings Health: 0No significant risk to health.
Fire: 0Will not burn.
Reactivity: 0Not reactive.

While not classified as hazardous, the SDS notes a "Water hazard class 1 (Self-assessment): slightly hazardous for water." Therefore, precautions should be taken to prevent large quantities from entering water systems.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the recommended procedures for the disposal of small quantities of this compound typically used in a research laboratory setting. These steps are designed to be straightforward and to ensure minimal environmental release.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves. While this compound is not classified as a skin irritant, gloves provide a general barrier against chemical contact.

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound, including residual amounts in original containers and contaminated disposable labware (e.g., weigh boats, pipette tips), in a designated non-hazardous solid waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the disposal method will be dictated by the hazards of the solvent. The resulting solution must be disposed of as hazardous waste in accordance with your institution's hazardous waste management guidelines.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Once decontaminated, the empty container can be disposed of in the regular trash, with the label defaced or removed.

3. Disposal of Non-Hazardous Solid Waste:

  • For pure, solid this compound and contaminated disposables, place them in a securely sealed bag or container labeled "Non-Hazardous Laboratory Waste."

  • This container can then be disposed of in the regular laboratory trash, unless your institution's policies require specific disposal routes for non-hazardous chemical waste.

4. Spill Management:

  • In the event of a small spill of solid this compound, it can be mechanically picked up (e.g., with a dustpan and brush or a dampened paper towel).

  • Place the collected material in the designated non-hazardous solid waste container.

  • Clean the spill area with soap and water.

Important Considerations:

  • Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures, as local regulations may vary.

  • Large Quantities: The procedures outlined above are for small, laboratory-scale quantities. For the disposal of bulk amounts of this compound, contact your EHS department for specific instructions.

  • Mixtures: If this compound is mixed with other chemicals, the resulting mixture must be evaluated for hazards and disposed of accordingly. The most hazardous component of the mixture will dictate the disposal protocol.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Epibenzomalvin_E_Disposal cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_paths Disposal Paths cluster_final Final Steps start Start: Have this compound Waste ppe Wear Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe is_mixed Is it mixed with a hazardous solvent? ppe->is_mixed hazardous_waste Dispose as Hazardous Chemical Waste is_mixed->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Solid Laboratory Waste is_mixed->non_hazardous_waste No (Solid Waste) end_disposal Complete Disposal hazardous_waste->end_disposal non_hazardous_waste->end_disposal

Caption: Workflow for the proper disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a safer research environment and protecting our planet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.